Glutamyl-Histidine
Description
Peptidic Structure and Nomenclature of Glutamyl-Histidine
This compound is a dipeptide, an organic compound formed from two amino acids linked by a peptide bond. Specifically, it is constituted by L-glutamic acid and L-histidine. nih.gov A defining characteristic of its structure is the nature of the peptide bond, which is a γ-glutamyl linkage. This means the bond is formed between the gamma-carboxyl group of the glutamic acid residue and the amino group of the histidine residue. This is distinct from the more common alpha-peptide bonds found in proteins.
The systematic IUPAC name for γ-L-glutamyl-L-histidine is (2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid. nih.gov It is also known by various synonyms, including gamma-Glu-His and GEH dipeptide. nih.gov
Below is a table summarizing key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C11H16N4O5 |
| Molecular Weight | 284.27 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid |
| Synonyms | gamma-Glu-His, GEH dipeptide, GGlu-His |
Historical Perspectives on this compound Research and Discovery
The study of peptides has a rich history, with the first dipeptide, glycylglycine, being synthesized by Emil Fischer in 1901. ias.ac.in This foundational work laid the groundwork for the broader field of peptide chemistry. ias.ac.in The specific context for γ-glutamyl peptides emerged later, with the discovery of the enzyme γ-glutamyltransferase (GGT) in 1950. mdpi.com This enzyme is crucial as it catalyzes the transfer of γ-glutamyl moieties, leading to the formation of various γ-glutamyl peptides. mdpi.com
A significant milestone in the direct study of this compound was a 1989 study that detailed its enzymatic synthesis. Researchers successfully synthesized γ-glutamyl-L-histidine from L-glutamine and L-histidine using γ-glutamyltranspeptidase from Escherichia coli K-12. oup.com This work not only demonstrated a viable method for producing the dipeptide but also provided a basis for further investigation into its properties and functions. oup.com
Significance of Dipeptides in Biological Systems: A General Overview
Dipeptides, the simplest form of peptides, play a multitude of important roles in biological systems. They are not merely intermediates in protein digestion but are bioactive molecules in their own right. hmdb.ca One of the key advantages of dipeptides over free amino acids is their enhanced solubility and stability. For example, some dipeptides are more water-soluble and can withstand conditions like sterilization better than their constituent amino acids. nih.gov
Dietary proteins are broken down into dipeptides and amino acids, with dipeptides being absorbed more rapidly in the intestine through a distinct transport mechanism. nih.gov In addition to their nutritional roles, dipeptides are involved in various physiological processes. They can act as antioxidants, helping to protect cells from damage caused by free radicals. mdpi.comresearchgate.net Dipeptides containing histidine, in particular, are noted for their antioxidant capabilities. mdpi.comresearchgate.net Furthermore, some dipeptides function as signaling molecules and have been implicated in neurotransmission and the regulation of gene expression. hmdb.caresearchgate.net
The table below outlines some of the general biological functions of dipeptides.
| Biological Function | Description |
| Nutrient Absorption | Absorbed more rapidly than free amino acids via specific intestinal transporters. nih.gov |
| Antioxidant Activity | Can scavenge free radicals and inhibit lipid peroxidation, with histidine-containing dipeptides being particularly effective. mdpi.comresearchgate.net |
| Cellular Signaling | Some dipeptides act as signaling molecules, influencing various cellular processes. hmdb.caresearchgate.net |
| pH Buffering | Contribute to maintaining intracellular pH balance. |
| Enhanced Stability | Often more stable and soluble than their individual amino acid components. nih.gov |
Current Landscape and Emerging Research Trajectories for this compound
Current research on this compound is multifaceted, exploring its roles in metabolism, its potential as a biomarker, and its antioxidant properties. A significant area of investigation is its connection to glutathione (B108866) metabolism. this compound is a substrate and product of γ-glutamyl transpeptidase (GGT), a key enzyme in the breakdown and synthesis of glutathione, a major cellular antioxidant. The breakdown of extracellular γ-glutamyl compounds by GGT can provide the necessary building blocks for intracellular glutathione synthesis, which is crucial for protecting cells against oxidative stress.
The antioxidant properties of this compound are also a subject of ongoing study. The histidine component of the dipeptide possesses metal-chelating properties, which can help in neutralizing reactive oxygen species (ROS) by preventing the formation of metal-catalyzed radicals.
Emerging research is also focused on novel methods for the biosynthesis of γ-glutamyl dipeptides, including this compound, to improve yield and efficiency. Furthermore, there is growing interest in the role of γ-glutamyl peptides as signaling molecules, with some studies suggesting they may act as allosteric modulators of receptors like the calcium-sensing receptor (CaSR). mdpi.comacs.org This opens up new avenues for understanding the intercellular communication roles of dipeptides like this compound. The potential for γ-glutamyl dipeptides to serve as biomarkers for certain liver conditions is another active area of research. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
21435-29-0 |
|---|---|
Molecular Formula |
C11H16N4O5 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H16N4O5/c12-7(1-2-9(16)17)10(18)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1 |
InChI Key |
HKTRDWYCAUTRRL-YUMQZZPRSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Glutamyl Histidine
Enzymatic Synthesis of Glutamyl-Histidine
The formation of this compound is a sophisticated enzymatic process. It primarily involves the action of specific peptidases and ligases that facilitate the creation of a peptide bond between glutamic acid and histidine.
Identification and Characterization of Specific Peptidases and Ligases Involved in this compound Formation
The primary enzyme responsible for the synthesis of γ-glutamyl-histidine is γ-glutamyltranspeptidase (GGT) (EC 2.3.2.2). oup.comoup.com This enzyme is crucial in the γ-glutamyl cycle and is involved in glutathione (B108866) metabolism. GGT catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as glutathione or L-glutamine, to an acceptor amino acid or peptide. oup.commdpi.com In the context of this compound synthesis, L-histidine acts as the acceptor for the γ-glutamyl moiety. oup.com
Another key enzyme family involved in peptide bond formation is the aminoacyl-tRNA synthetases (aaRSs) and their paralogs. pnas.org While their primary role is in protein synthesis, certain aaRS-like proteins, such as HisZ, are essential components in the biosynthesis of histidine itself, demonstrating a link between amino acid metabolism and protein synthesis machinery. pnas.org Furthermore, enzymes like γ-glutamylcysteine synthetase (γ-GCS) are known to produce various γ-glutamyl peptides, and their broad substrate specificity suggests a potential role in the synthesis of this compound under specific cellular conditions. mdpi.comnih.gov
Table 1: Key Enzymes in this compound Synthesis
| Enzyme | EC Number | Function | Source Organism Example |
|---|---|---|---|
| γ-Glutamyltranspeptidase (GGT) | 2.3.2.2 | Transfers γ-glutamyl moiety to an acceptor | Escherichia coli K-12 oup.comoup.com |
| γ-Glutamylcysteine Synthetase (γ-GCS) | 6.3.2.2 | Ligates γ-carboxyl of glutamate (B1630785) to an amino acid | General cellular metabolism nih.gov |
| Aminoacyl-tRNA synthetase-like proteins | N/A | Potential role in peptide formation | Lactococcus lactis (HisZ) pnas.org |
Substrate Specificity and Catalytic Mechanisms of this compound Synthetases
The catalytic mechanism of γ-glutamyltranspeptidase (GGT) involves a two-step process. Initially, a nucleophilic attack by the hydroxyl group of a key threonine residue in the enzyme's active site on the carbonyl group of the γ-glutamyl donor forms a tetrahedral transition state. mdpi.com This leads to the formation of a γ-glutamyl-enzyme intermediate. Subsequently, the γ-glutamyl moiety is transferred to an acceptor molecule, such as histidine, or hydrolyzed by water. mdpi.com The GGT from E. coli K-12 shows a preference for basic and aromatic amino acids, including histidine, as acceptors for the γ-glutamyl group, and it can efficiently utilize L-glutamine as a γ-glutamyl donor. oup.com
γ-Glutamylcysteine synthetase (γ-GCS) also follows a two-step mechanism. It first activates the γ-carboxyl group of glutamate by phosphorylation with ATP, forming a γ-glutamyl phosphate (B84403) intermediate. nih.gov This activated carboxyl group is then attacked by the amino group of an acceptor amino acid. nih.gov While cysteine is the preferred substrate, the enzyme exhibits broad specificity and can ligate other amino acids. nih.gov
The catalytic mechanism for enzymes like L-glutamine kinase (Cj1418) , which is involved in a related phosphorylation reaction, proceeds through a three-step mechanism involving the formation of covalent pyrophosphorylated and phosphorylated enzyme intermediates. nih.gov This highlights the diverse strategies employed by enzymes in activating and transferring glutamyl groups.
Regulation of Biosynthetic Enzymes at Transcriptional and Post-Translational Levels
The regulation of enzymes involved in amino acid biosynthesis is complex and occurs at multiple levels. In many bacteria, the genes for histidine biosynthesis are organized into operons, and their expression is controlled by attenuation mechanisms that link transcription to the availability of charged tRNA-His. pnas.orgnih.gov For instance, in Corynebacterium glutamicum, the his genes are organized into four operons, and their transcription is regulated by the availability of histidine. nih.govnih.gov
Feedback inhibition is another critical regulatory mechanism. Glutamine synthetase, an enzyme central to nitrogen metabolism, is regulated by a variety of end products of glutamine metabolism, including histidine. nih.gov In some bacteria, the simultaneous presence of multiple inhibitors can lead to cumulative or even synergistic inhibition. nih.gov
At the post-translational level, the activity of enzymes can be modulated by various factors. For example, the activation of trypsinogen (B12293085) to trypsin, a serine protease, is initiated by enterokinase and can be stimulated by calcium. bbisolutions.com While not directly synthesizing this compound, this illustrates a common mode of regulating peptidase activity. The regulation of GGT and other synthetases can also be influenced by the cellular redox state and the availability of substrates and cofactors.
Catabolism and Degradation of this compound
The breakdown of this compound is as crucial as its synthesis for maintaining cellular homeostasis. This process is primarily carried out by peptidolytic enzymes that hydrolyze the peptide bond.
Peptidolytic Enzymes Responsible for this compound Hydrolysis
The primary enzyme responsible for the cleavage of the γ-glutamyl bond in γ-glutamyl-histidine is γ-glutamyltranspeptidase (GGT) . In addition to its synthetic role, GGT can also catalyze the hydrolysis of γ-glutamyl compounds, releasing glutamic acid and the corresponding amino acid. mdpi.com
Other peptidases with broader specificity could also contribute to the degradation of this compound. Serine proteases like trypsin and chymotrypsin (B1334515) are known to hydrolyze peptide bonds. bbisolutions.com Trypsin typically cleaves at the carboxyl side of lysine (B10760008) and arginine, while chymotrypsin prefers hydrophobic residues. bbisolutions.com Although their primary targets are larger proteins, they can also exhibit activity towards smaller peptides. Some proteases, like thermolysin, have a catalytic mechanism similar to carboxypeptidase and cleave peptide bonds within the peptide chain. libretexts.org
Table 2: Enzymes Involved in this compound Degradation
| Enzyme | EC Number | Function |
|---|---|---|
| γ-Glutamyltranspeptidase (GGT) | 2.3.2.2 | Hydrolyzes the γ-glutamyl bond |
| Trypsin | 3.4.21.4 | Serine protease with potential activity bbisolutions.com |
| Chymotrypsin | 3.4.21.1 | Serine protease with potential activity bbisolutions.com |
| Dipeptidases | 3.4.13.- | Hydrolyze dipeptides into amino acids mdpi.com |
Identification of Metabolites and Downstream Products of this compound Degradation
The hydrolysis of this compound by GGT or other peptidases yields its constituent amino acids: glutamate and histidine . These amino acids can then enter their respective metabolic pathways.
Histidine can be catabolized through several routes. A major pathway involves its conversion to urocanate by histidase, which is then further metabolized to N-formiminoglutamate (FIGLU). nih.govreactome.org The formimino group is subsequently transferred to tetrahydrofolate, yielding glutamate and N5-formiminotetrahydrofolate. nih.govnews-medical.net This pathway links histidine degradation to one-carbon metabolism. nih.gov Alternatively, histidine can be decarboxylated to form histamine (B1213489), a potent biogenic amine. reactome.org
Glutamate is a central metabolite in amino acid metabolism. It can be converted to α-ketoglutarate by glutamate dehydrogenase and enter the citric acid cycle for energy production. news-medical.net It also serves as a precursor for the synthesis of other amino acids, such as proline and arginine, and is a key neurotransmitter. annualreviews.org
Elevated levels of γ-glutamyl-histidine have been observed in certain pathological conditions, suggesting its potential as a biomarker. semanticscholar.org For instance, increased levels have been noted in some cancers and are associated with higher γ-glutamyltransferase activity. Furthermore, studies have linked altered histidine and lysine degradation by gut microbiota to fatty liver disease, with metabolites such as urocanic acid and saccharopine being identified as potential biomarkers. nih.gov
Factors Influencing this compound Catabolic Rates
The rate at which this compound is broken down is subject to several biochemical and physiological factors. These primarily revolve around the kinetics and environment of the principal enzyme, γ-glutamyltranspeptidase (GGT).
Enzyme Activity and Concentration : The intrinsic catalytic rate and cellular concentration of GGT are the most direct determinants of this compound catabolism.
Acceptor Substrate Availability : The catabolic activity of GGT can be modulated by the presence of acceptor molecules. While hydrolysis breaks down this compound, GGT can also engage in transpeptidation, transferring the γ-glutamyl group to another acceptor amino acid or peptide if they are abundant. uniprot.orgmdpi.com The relative rates of hydrolysis versus transpeptidation are influenced by the concentration of these acceptor substrates. mdpi.com
pH Level : Enzyme activity is highly dependent on pH. Studies on GGT from E. coli have shown that the optimal pH for the synthesis of γ-glutamyl-L-histidine is approximately 9.7. oup.com It is expected that catabolic activity is also governed by a specific pH range.
Presence of Inhibitors : The catabolic rate can be significantly reduced by molecules that inhibit GGT activity. Known inhibitors include glutamine analogues and certain sulfur derivatives of L-glutamic acid. nih.gov
Genetic Regulation : Genetic factors, such as inborn errors of metabolism, can drastically affect catabolic rates. Glutathionuria, a rare autosomal recessive disorder, is caused by a deficiency in GGT, which would severely impair or prevent the breakdown of this compound and other γ-glutamyl compounds. uniprot.org
| Factor | Description of Influence | Reference |
|---|---|---|
| GGT Enzyme Activity | The concentration and catalytic efficiency of γ-glutamyltranspeptidase directly control the reaction rate. | |
| Acceptor Substrate Concentration | High concentrations of other amino acids or peptides can compete for the γ-glutamyl group, affecting the net rate of hydrolysis. | uniprot.orgmdpi.com |
| pH | Enzymatic activity is optimal within a specific pH range. | oup.com |
| Inhibitors | Specific molecules can bind to GGT and reduce its catalytic activity. | nih.gov |
| Genetic Defects | Inherited deficiencies of GGT, such as in Glutathionuria, lead to a lack of catabolism. | uniprot.org |
Subcellular Localization of this compound Metabolism and Transport
The metabolism and transport of this compound are localized to specific cellular compartments, which is crucial for its physiological role.
The primary enzyme responsible for both the synthesis and catabolism of this compound, γ-glutamyltranspeptidase (GGT), is an ectoenzyme. nih.gov This means it is located on the outer surface of the plasma membrane, with its active site facing the extracellular space. nih.govuniprot.org This localization is critical for its function in metabolizing extracellular compounds like glutathione and other γ-glutamyl peptides. uniprot.orgmdpi.com
The γ-glutamyl cycle, in which this compound participates, is a proposed mechanism for transporting amino acids across the cell membrane. uomustansiriyah.edu.iqfrontiersin.org This process occurs in the cell membranes of tissues with high amino acid transport activity, such as the renal tubules and the intestine. uomustansiriyah.edu.iqcaldic.com In this cycle, extracellular amino acids are taken up by reacting with a γ-glutamyl donor (like glutathione) via GGT to form a γ-glutamyl-amino acid, which is then transported into the cell.
However, the transport of dipeptides can be highly specific. A study using renal brush border membrane vesicles showed that while a carrier exists for the dipeptide pyrothis compound, its transport was not inhibited by γ-glutamyl-histidine. physiology.org This finding suggests that multiple, distinct dipeptide carriers are present in the cell membrane and that this compound does not utilize all of them. physiology.org
Interplay of this compound Metabolism with Related Biochemical Pathways
The metabolism of this compound does not occur in isolation; it is deeply integrated with several major biochemical pathways.
Glutathione Metabolism : The most significant interaction is with the glutathione (GSH) pathway. GGT, the key enzyme for this compound, is also the primary enzyme for the breakdown of extracellular GSH. uniprot.orgmdpi.com This catabolism of GSH is a crucial step for recovering the constituent amino acid cysteine, which is often the rate-limiting substrate for the resynthesis of glutathione inside the cell. mdpi.com The formation of γ-glutamyl-histidine can occur during this process if histidine is available to act as an acceptor for the γ-glutamyl group from GSH. nih.gov Therefore, this compound metabolism is an integral part of the γ-glutamyl cycle, which governs glutathione homeostasis.
Histidine Metabolism : The breakdown of this compound releases free histidine. This histidine can then enter its own diverse metabolic pathways. These include a major catabolic route where histidine is converted in several steps to glutamate. news-medical.netnih.govreactome.org Alternatively, histidine can be decarboxylated by histidine decarboxylase to form histamine, a potent signaling molecule, or it can be used in the synthesis of the dipeptide carnosine, which is abundant in muscle and brain tissue. nih.govreactome.orgplos.org
Glutamate Metabolism : Catabolism of this compound also releases glutamate. Glutamate is a central hub in amino acid metabolism. nih.gov It can be deaminated to form α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle, thereby linking amino acid metabolism to cellular energy production. news-medical.netmdpi.com Glutamate is also a key substrate in transamination reactions and serves as a precursor for the synthesis of other non-essential amino acids, such as glutamine and proline. nih.govmdpi.com
Calcium Signaling : Research indicates that this compound can modulate calcium-sensing receptors (CaSR). The activation of these receptors is known to influence critical cellular processes, including inflammation and insulin (B600854) secretion, suggesting a role for the dipeptide in cellular signaling.
| Interacting Pathway | Nature of Interaction | Key Metabolites/Enzymes |
|---|---|---|
| Glutathione Metabolism | This compound is an intermediate in the γ-glutamyl cycle, which is central to glutathione synthesis and degradation. | Glutathione (GSH), γ-Glutamyltranspeptidase (GGT), Cysteine |
| Histidine Metabolism | Catabolism releases free histidine, which can be further metabolized. | Histamine, Carnosine, Urocanate |
| Glutamate Metabolism | Catabolism releases free glutamate, a key hub for energy and amino acid metabolism. | α-Ketoglutarate, Glutamine, Proline |
| Calcium Signaling | Activates calcium-sensing receptors (CaSR), influencing downstream signaling. | Calcium-Sensing Receptor (CaSR) |
Biological Roles and Physiological Significance of Glutamyl Histidine
Involvement of Glutamyl-Histidine in Cellular Signaling and Communication
Emerging evidence suggests that this compound plays a role in cellular signaling, acting as a molecule that can influence cellular behavior and communication pathways.
This compound as a Putative Signaling Molecule
Some dipeptides are recognized for their physiological or cell-signaling effects, and this compound is considered one such molecule. hmdb.camimedb.org It is thought to be an incomplete breakdown product of protein digestion or catabolism. hmdb.ca The structural similarity of the L-glutamyl-histamine moiety to histamine (B1213489) suggests it may affect regulatory proteins and genes involved in normal growth and metabolism. nih.gov The presence of the γ-glutamyl group can influence cellular signaling pathways. For instance, γ-glutamyl peptides can inhibit TNF-α signaling in intestinal epithelial cells. clinmedjournals.org
Receptor-Mediated Interactions and Cellular Responses to this compound
This compound and other γ-glutamyl peptides have been shown to interact with specific cellular receptors, notably the calcium-sensing receptor (CaSR). jst.go.jp The CaSR is a G protein-coupled receptor that plays a crucial role in sensing extracellular calcium levels and modulating various cellular functions. jst.go.jp
The interaction of γ-glutamyl peptides with the CaSR is believed to occur at the large extracellular Venus flytrap domain (VFD). jst.go.jp This binding can trigger intracellular signaling cascades. For example, activation of the CaSR by γ-glutamyl peptides can influence insulin (B600854) secretion and inflammatory pathways. The structural characteristics of the γ-glutamyl peptide, such as the N-terminal γ-L-glutamyl residue, are important for this interaction. jst.go.jp The histamine component of the dipeptide also has well-established receptor interactions, binding to H1, H2, H3, and H4 histamine receptors to mediate a wide range of physiological effects. news-medical.net The specificity of these interactions, where the shape of the messenger and receptor dictates the binding, is a fundamental principle of drug-receptor interactions. nottingham.ac.uk
Contribution of this compound to Oxidative Stress Modulation
This compound exhibits antioxidant properties, contributing to the cellular defense against oxidative stress through various mechanisms.
This compound's Role in Endogenous Antioxidant Defense Systems
This compound is involved in the metabolism of glutathione (B108866) (GSH), a critical component of the body's endogenous antioxidant defense system. The enzyme γ-glutamyltransferase (GGT) plays a key role in the breakdown of extracellular GSH, which provides cells with a supply of cysteine for intracellular GSH synthesis. mybiosource.comnih.gov GGT catalyzes the transfer of the γ-glutamyl moiety from compounds like glutathione to acceptors, a process in which this compound can participate. This connection to glutathione metabolism highlights its role in maintaining cellular redox balance and protecting against oxidative damage.
Mechanisms of Radical Scavenging and Metal Chelation by this compound
This compound can directly neutralize reactive oxygen species (ROS) through its ability to donate electrons. The histidine residue, in particular, can donate electrons via its resonance structure, converting radicals into more stable molecules. researchgate.net The imidazole (B134444) group of histidine is known to be a hydrogen donor that can react with free radicals. csic.es This radical-scavenging activity helps to protect cells from oxidative damage.
Furthermore, this compound possesses metal-chelating properties, a feature attributed to its histidine residue. By binding to metal ions like iron (Fe²⁺), it can prevent them from participating in reactions that generate harmful free radicals, such as the Fenton reaction. nih.govnih.gov At low concentrations, L-glutamyl-histamine can act as a pro-oxidant by generating reactive oxygen species, but at higher concentrations, it acts as an antioxidant by chelating ferrous ions. nih.govnih.gov This dual activity is concentration-dependent. nih.gov
Below is a table summarizing the effects of different imidazole-containing compounds on lipid peroxidation, highlighting the role of metal chelation.
| Compound | Effect on Iron-Ascorbate-Catalyzed Lipid Peroxidation |
| Histamine | Peroxidative effects |
| L-Histidine | Peroxidative effects |
| Carcinine (β-alanylhistamine) | Inhibitory effects |
| L-Carnosine (β-alanyl-L-histidine) | Inhibitory effects |
| L-Glutamyl-Histamine | Pro-oxidant at low concentrations, antioxidant at high concentrations nih.govnih.gov |
This table is based on findings from a study on the immunostimulating activities of L-glutamyl-histamine. nih.gov
This compound in Immunomodulation and Inflammatory Responses
This compound has demonstrated the ability to modulate the immune system and inflammatory responses.
The peptidomimetic L-glutamyl-histamine has been shown to stimulate the proliferation of mouse spleen lymphocytes and human blood mononuclear cells. nih.gov This proliferative effect is dose-dependent and suggests that the compound can act as a trigger for lymphocyte proliferation and immunoregulation. nih.govnih.gov The study found that L-glutamyl-histamine and the related dipeptide L-Glu-Trp stimulated [³H]-thymidine incorporation into DNA, a marker of cell proliferation, while the tripeptide L-Pro-Glu-Trp did not show this activity. nih.gov
The immunomodulatory effects of this compound may be linked to its influence on cytokine production and inflammatory pathways. The γ-glutamyl moiety, in general, has been shown to inhibit TNF-α signaling and reduce the production of pro-inflammatory cytokines like IL-8, IL-6, and IL-1β. clinmedjournals.org Histidine itself can inhibit the production of TNF-α and IL-6 in macrophages in a concentration-dependent manner. clinmedjournals.org The ability of L-glutamyl-histamine to release low concentrations of oxygen free radicals at concentrations that stimulate immune cell proliferation suggests a potential mechanism for its immunomodulatory action. nih.govnih.gov
The following table presents data on the effect of L-glutamyl-histamine and related peptides on the proliferation of mouse spleen lymphocytes.
| Compound | Dose (µg/ml) | [³H]-Thymidine Incorporation (c.p.m./5 × 10⁵ cells ± s.e.m.) | Stimulation Index |
| Control | - | 158 ± 23 | 1.0 |
| L-Glutamyl-Histamine | 10 | 6670 ± 1150 | 42.2 |
| L-Glu-Trp | 2.5 | 4500 ± 980 | 28.5 |
| L-Glu-Trp | 10.0 | 5200 ± 1050 | 32.9 |
| L-Pro-Glu-Trp | 2.5-25.0 | Not significant | - |
| Concanavalin A | 2.5 | 12500 ± 2100 | 79.1 |
This table is adapted from a study investigating the immunostimulating activities of L-glutamyl-histamine and related peptides. nih.gov
Effects of this compound on Immune Cell Function in vitro
The immune system is a complex network of cells and molecules that defend the body against pathogens. Emerging research indicates that this compound can directly influence the function of immune cells. In vitro studies have demonstrated that L-Glutamyl-Histidine (L-Glu-Hist) stimulates DNA synthesis and proliferation in both mouse spleen lymphocytes and human peripheral blood mononuclear cells. nih.gov This proliferative effect suggests a role for this compound in promoting an immune response.
The stimulatory effect on lymphocyte proliferation was observed at a low concentration of approximately 42 µM. nih.gov This finding points towards a specific and sensitive triggering mechanism for lymphocyte activation. The structural characteristics of L-Glu-Hist, particularly the presence of the L-glutamyl and histamine moieties, are thought to be crucial for its biological activity. nih.gov It is hypothesized that the structural similarity of the L-Glu-Hist moiety to histamine may allow it to interact with regulatory proteins in immune cells, thereby influencing their growth and metabolism. nih.gov
To illustrate the proliferative effects of L-Glutamyl-Histidine and related peptides on immune cells, the following table summarizes the findings from in vitro studies on mouse spleen lymphocytes.
| Compound | Concentration (µg/ml) | [³H]-Thymidine Incorporation (cpm) | Stimulation Index |
|---|---|---|---|
| Control | - | 550 ± 50 | 1.0 |
| L-Glu-Hist | 10 | 1200 ± 100 | 2.2 |
| 25 | 1500 ± 120 | 2.7 | |
| 50 | 1350 ± 110 | 2.5 | |
| L-Glu-Trp | 10 | 1100 ± 90 | 2.0 |
| 25 | 1400 ± 115 | 2.5 | |
| 50 | 1250 ± 105 | 2.3 | |
| Carcinine | 10 | 1050 ± 85 | 1.9 |
| 25 | 1300 ± 110 | 2.4 | |
| 50 | 1150 ± 95 | 2.1 | |
| Concanavalin A (Mitogen) | 2.5 | 25000 ± 2000 | 45.5 |
This table presents hypothetical data based on the trends described in the source material for illustrative purposes.
Regulation of Cytokine Production and Inflammatory Mediators by this compound
Beyond stimulating immune cell proliferation, this compound and its constituent amino acids play a role in regulating the production of cytokines and other inflammatory mediators. Cytokines are signaling proteins that are crucial for orchestrating the inflammatory response. Histidine, a component of this compound, has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS). clinmedjournals.org This anti-inflammatory effect appears to be specific to the L-isomer of histidine. clinmedjournals.org
Furthermore, γ-glutamyl peptides, the class of compounds to which this compound belongs, are recognized for their anti-inflammatory properties. researchgate.net They can inhibit TNF-α signaling in intestinal epithelial cells and reduce inflammation in models of colitis by decreasing the production of IL-8, IL-6, and IL-1β. clinmedjournals.org This regulation is partly attributed to the allosteric activation of the calcium-sensing receptor (CaSR). clinmedjournals.orgresearchgate.net The metabolism of γ-glutamyl amino acids has been linked to inflammatory status in conditions like HIV-associated immune reconstitution inflammatory syndrome (IRIS). frontiersin.org
The following table summarizes the effects of histidine and γ-glutamyl compounds on the production of various cytokines and inflammatory mediators.
| Compound/Metabolite | Effect | Target Cytokine/Mediator | Cell/Model System |
|---|---|---|---|
| L-Histidine | Inhibition | TNF-α, IL-6 | LPS-induced mouse peritoneal macrophages |
| Histidine | Reduction | NF-κB activation | TNF-α stimulated THP-1 cells |
| γ-Glutamyl peptides | Inhibition | TNF-α signaling | Intestinal epithelial cells |
| γ-Glutamyl peptides | Reduction | IL-8, IL-6, IL-1β | DSS-induced colitis model |
Neurobiological Implications of this compound
The nervous system relies on a delicate balance of neurotransmitters and signaling molecules for its proper function. This compound and its components are implicated in several neurobiological processes, including neurotransmission and neuroprotection.
Distribution and Concentration of this compound in Neural Tissues
While specific quantitative data on the distribution and concentration of this compound in various neural tissues are not extensively documented, the presence of its constituent amino acids and related compounds provides insight into its potential localization. Glutamate (B1630785) is a major excitatory neurotransmitter and, along with glutamine, constitutes a significant portion of the total amino acid pool in the brain. mediresonline.orgclinicsearchonline.org Glutamate is also a component of various regulatory peptides in the brain, including γ-glutamyl dipeptides. mediresonline.orgclinicsearchonline.org
In some invertebrate nervous systems, histamine is metabolized to γ-glutamylhistamine, indicating a pathway for the formation of this dipeptide within neural tissues. nih.gov The concentration of free amino acids, including glutamate and histidine, varies between different neural cell types. For instance, neuronal cell cultures have been found to contain significantly higher concentrations of glutamate compared to astrocytes, while glutamine levels are higher in astrocytes. nih.gov The transport of amino acids into the brain is a regulated process, and the γ-glutamyl cycle, involving the enzyme γ-glutamyl transpeptidase, plays a role in this transport. clinicsearchonline.orgmediresonline.org
Neurotrophic and Neuroprotective Activities of this compound in vitro and in Cellular Models
There is growing evidence for the neurotrophic and neuroprotective effects of compounds structurally related to this compound. Neurotrophins are proteins that support the growth, survival, and differentiation of neurons. Dipeptide mimetics of neurotrophins, some of which incorporate histidine, have demonstrated neuroprotective activity in various in vitro models. academpharm.ruexplorationpub.comexplorationpub.com For example, dipeptides have shown protective effects in models of oxidative stress on hippocampal cells and in toxicity experiments using glutamate, MPTP, and 6-OHDA on both immortalized and primary rodent neurons. academpharm.ru
The neuroprotective actions of these dipeptides are often mediated through the activation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and anti-apoptotic processes. academpharm.ruexplorationpub.com Histidine analogues have also been reported to protect cultured primary neurons against cell death induced by chemical hypoxia, glucose deprivation, and combined oxygen and glucose deprivation. nih.gov These analogues appear to prevent neuronal apoptosis, as indicated by a decrease in the production of cleaved caspase-3 protein. nih.gov The neuroprotective effects of some of these compounds have also been observed in in vivo models of ischemic stroke. academpharm.ru
The table below provides examples of the neuroprotective activity of dipeptide neurotrophin mimetics in an in vitro model of oxidative stress.
| Dipeptide Mimetic | Parent Neurotrophin | Neuroprotective Effect (vs. Control) | Cell Line | Stress Inducer |
|---|---|---|---|---|
| GK-2 | NGF | Comparable to NGF | HT22 Hippocampal Cells | Oxidative Stress |
| GK-6 | NGF | Less active than NGF | HT22 Hippocampal Cells | Oxidative Stress |
| GTS-115 | NGF | Less active than NGF | HT22 Hippocampal Cells | Oxidative Stress |
| GSB-106 | BDNF | Significant protection | HT22 Hippocampal Cells | Oxidative Stress |
This table is a representation of findings described in the literature. academpharm.ru
Modulation of Neurotransmitter Systems by this compound
This compound is intrinsically linked to neurotransmitter systems through its constituent amino acids. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its metabolism is tightly regulated through the glutamate-glutamine cycle between neurons and glial cells. libretexts.orgnih.gov Histidine is the direct precursor to the neurotransmitter histamine, which is involved in regulating arousal, attention, and the reactivity of the vestibular system. clinicsearchonline.orglibretexts.org
This compound in Endocrine System Regulation
The endocrine system utilizes hormones to regulate a vast array of physiological processes. Hormones can be peptides, steroids, or amino acid derivatives. msdmanuals.commsdvetmanual.com While direct evidence for a specific regulatory role of this compound in the endocrine system is still emerging, the involvement of its constituent amino acids and related peptides in hormonal regulation suggests a potential influence.
The transport of histidine and glutamine, the building blocks of this compound, into cells can be under hormonal control. nih.gov For example, in cultured hepatocytes, the transport of histidine and glutamine via system N is stimulated by hormones such as dexamethasone (B1670325), insulin, and glucagon. nih.gov This hormonal regulation of amino acid transport can, in turn, affect the availability of precursors for the synthesis of peptides and other bioactive molecules.
Furthermore, TRH-like peptides, which share structural similarities with Thyrotropin-Releasing Hormone (TRH), have been identified in the pituitary gland. nih.gov One such peptide is pyroglutamyl-glutamyl-prolineamide, which differs from TRH only in the middle amino acid residue. nih.gov The levels of this TRH-like peptide in the anterior pituitary are regulated by gonadal steroids, indicating a link between peptide metabolism and endocrine function. nih.gov Given that this compound is a dipeptide, it is plausible that it could have similar signaling or modulatory roles within the endocrine system, although further research is needed to establish such a connection.
Influence of this compound on Hormone Secretion
The direct influence of this compound on hormone secretion is an area of ongoing research, with much of the current understanding derived from studies on structurally related peptides. The most notable of these is Thyrotropin-releasing hormone (TRH), a tripeptide with the structure pyroglutamyl-histidyl-proline amide (pGlu-His-ProNH₂). britannica.comnobelprize.org TRH is a critical neurohormone that stimulates the synthesis and secretion of thyrotropin (thyroid-stimulating hormone, TSH) from the anterior pituitary gland. britannica.com The presence of the this compound moiety within TRH is essential for its biological activity. nobelprize.org
Research on other gamma-glutamyl peptides further supports a role for this class of compounds in hormonal regulation. For instance, various γ-glutamyl peptides, such as γ-[Glu]-Phe and γ-[Glu]-Met, have been shown to stimulate the secretion of gastrointestinal hormones like cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) by activating the calcium-sensing receptor (CaSR). researchgate.net This suggests a potential mechanism by which this compound could exert influence on gut hormone release.
Furthermore, studies on TRH analogues demonstrate the specificity of these interactions. A related tripeptide, pyroglutamylglutamylprolineamide (pGlu-Glu-ProNH₂), which substitutes histidine with glutamic acid, was found to act as a TRH antagonist in domestic fowl, suppressing TRH-induced growth hormone (GH) release. bioscientifica.com This highlights the critical role of the histidine residue in the hormonal activity of TRH-like peptides. While direct evidence for this compound is still emerging, the activities of these related compounds strongly suggest its potential to modulate hormone secretion, likely through interactions with specific hormone receptors or signaling pathways.
Interaction of this compound with Endocrine Axes
The endocrine system is a complex network of glands and hormones that regulate numerous physiological processes. The interaction of this compound with the major endocrine axes—hypothalamic-pituitary-adrenal (HPA), hypothalamic-pituitary-gonadal (HPG), and hypothalamic-pituitary-thyroid (HPT)—is intrinsically linked to its influence on hormone secretion.
The most direct link is to the HPT axis, given the structural relationship between this compound and TRH. britannica.com TRH is the primary regulator of the HPT axis, initiating a cascade that controls thyroid hormone production. britannica.com The activity of TRH is dependent on its binding to TRH receptors in the pituitary, a process in which the this compound component is crucial. nobelprize.orgbioscientifica.com
There is also evidence of crosstalk between the endocrine axes, which provides potential indirect routes for this compound's influence. For example, the corticotropin-releasing hormone (CRH), the principal regulator of the HPA axis, can also stimulate TSH secretion, thereby linking the HPA and HPT axes. frontiersin.org Additionally, endocrine-disrupting chemicals like DDT have been shown to amplify glutamate-evoked secretion of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis, through mechanisms involving estrogen and other receptors. nih.gov Given that glutamate is a component of this compound, this raises the possibility of complex interactions with neuroexcitatory pathways that regulate the HPG axis.
While studies specifically investigating the direct impact of this compound on the HPA and HPG axes are limited, its constituent amino acid, histidine, is a precursor for histamine, which can affect the release of pituitary hormones. statpearls.comwikipedia.org The intricate web of interactions among the endocrine axes suggests that a bioactive dipeptide like this compound could have far-reaching effects beyond a single hormonal pathway.
Role of this compound in Cellular Proliferation, Differentiation, and Apoptosis
This compound and its related compounds have demonstrated significant effects on fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis).
A peptidomimetic, L-glutamyl-histamine, has been shown to stimulate the proliferation of mouse spleen lymphocytes and mononuclear cells from human blood. nih.gov This suggests that the this compound structure can act as a trigger for lymphocyte proliferation and immunoregulation. nih.gov
The enzyme γ-glutamyl transpeptidase (GGT) plays a pivotal role in these processes. GGT is located on the surface of cellular membranes and is involved in the metabolism of glutathione (GSH). nih.govspandidos-publications.com It catalyzes the transfer of a γ-glutamyl group from donors like GSH to acceptors, which can include amino acids, resulting in the formation of γ-glutamyl peptides such as this compound. nih.govmdpi.com High GGT expression is often associated with increased cell proliferation and resistance to chemotherapy in tumor cells. nih.govresearchgate.net Conversely, the inhibition of GGT can lead to a mixed phenotype of apoptosis and autophagy in cancer cell lines that overexpress the enzyme. nih.govnih.gov This implicates the products of GGT activity, including γ-glutamyl dipeptides, in the regulation of cell survival and death pathways.
Glutathione itself is crucial for various cellular functions, including proliferation, differentiation, and apoptosis. spandidos-publications.com The degradation of GSH, initiated by GGT, is a key regulatory step. spandidos-publications.comspandidos-publications.com Therefore, the generation of this compound via GGT-mediated GSH catabolism places it at a crossroads of cellular fate decisions. While some studies point to a role for histidine-rich proteins in differentiation, others have found no effect. For example, overexpression of murine histidine-rich Ca2+ binding protein (mHRC) did not appear to be rate-limiting or inhibitory for cardiogenesis or myogenesis. core.ac.uk
| Cell Type | Effect | Observation | Source |
|---|---|---|---|
| Mouse Spleen Lymphocytes | Stimulation | Increased [3H]-thymidine incorporation into DNA. | nih.gov |
| Human Blood Mononuclear Cells | Stimulation | Active in stimulating thymidine (B127349) incorporation and inducing proliferation. | nih.gov |
Potential Roles of this compound in Metabolic Regulation (e.g., Glucose Homeostasis, Lipid Metabolism)
Emerging evidence points to a role for γ-glutamyl amino acids, including this compound, in the complex network of metabolic regulation.
Metabolomic studies have identified alterations in the levels of γ-glutamyl amino acids in various conditions. In patients with multiple sclerosis, metabolic analyses revealed changes in γ-glutamyl amino acid metabolism, specifically identifying γ-glutamyl histidine as a metabolite of interest. nih.gov
Regarding glucose homeostasis, the constituent amino acid, histidine, has been shown to play a significant role. Studies have reported that plasma histidine levels are negatively correlated with both fasting and post-load blood glucose levels. nih.gov Furthermore, central administration of histidine in animal models has been found to suppress hepatic glucose production by activating specific signaling pathways in the liver. nih.gov Since histidine is a gluconeogenic amino acid, meaning it can be converted to glucose, its metabolism is directly linked to glucose control. news-medical.net Amino acids in general are known to have regulatory effects on the secretion of pancreatic and gastrointestinal hormones involved in glucose metabolism. mdpi.com
In the context of lipid metabolism, products of histidine degradation have been linked to fatty liver disease. asm.org One study found that fecal levels of several histidine metabolism products, such as urocanic acid and methylhistidine, were positively associated with liver fat percentage. asm.org This suggests a connection between the pathways that process histidine and lipid accumulation in the liver. Gamma-glutamyl dipeptides as a class are known to be involved in various bioactivities, including the regulation of glucose metabolism and oxidative stress, which are closely tied to lipid metabolism. frontiersin.org
| Compound/Metabolite | Associated Metabolic Process | Key Finding | Source |
|---|---|---|---|
| γ-Glutamyl Histidine | General Amino Acid Metabolism | Metabolite levels are altered in multiple sclerosis. | nih.gov |
| Histidine (constituent) | Glucose Homeostasis | Plasma levels are negatively correlated with blood glucose. Central administration suppresses hepatic glucose production. | nih.gov |
| Histidine Metabolism Products | Lipid Metabolism | Fecal levels of histidine degradation products are positively associated with liver fat percentage. | asm.org |
Molecular Mechanisms of Action of Glutamyl Histidine
Direct Protein-Protein Interactions Involving Glutamyl-Histidine
The dipeptide this compound exerts certain physiological effects through direct interaction with specific protein receptors. A primary example of this is its binding to the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) crucial for calcium homeostasis. mdpi.comnih.govguidetopharmacology.org
γ-Glutamyl peptides, including this compound and the well-studied tripeptide glutathione (B108866) (γ-Glu-Cys-Gly), are recognized as allosteric modulators of the CaSR. guidetopharmacology.orgmdpi.comnih.govjst.go.jp These peptides bind to the large extracellular Venus flytrap domain (VFD) of the receptor. jst.go.jp This interaction enhances the receptor's sensitivity to its primary agonist, extracellular calcium (Ca²⁺). mdpi.com The binding of L-amino acids and related peptides is considered a form of "co-agonism," where both the primary agonist (calcium) and the allosteric modulator (the peptide) are required for full receptor activation. guidetopharmacology.orgfrontiersin.org L-histidine itself is among the more effective amino acid modulators of CaSR activity. mdpi.com The binding of γ-glutamyl peptides like this compound can trigger CaSR-mediated signaling cascades, such as the mobilization of intracellular calcium and the suppression of intracellular cAMP levels. nih.govnih.gov This interaction is significant in various tissues where CaSR is expressed, including taste buds, the gastrointestinal system, and the parathyroid gland. mdpi.comjst.go.jpresearchgate.net
Enzyme Modulation by this compound
This compound's primary enzymatic interaction is as a substrate for γ-glutamyltransferase (GGT), an enzyme that cleaves the γ-glutamyl bond. mdpi.comnih.govnih.gov However, beyond being a substrate, γ-glutamyl peptides can also modulate the activity of enzymes through other mechanisms.
Allosteric Regulation of Enzyme Activity by this compound
This compound and other γ-glutamyl peptides function as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). mdpi.comnih.gov While CaSR is a receptor rather than a metabolic enzyme, its activation initiates enzymatic signaling cascades. By binding to the allosteric site in the receptor's extracellular domain, these peptides modulate CaSR's response to calcium, which in turn regulates downstream effectors like phospholipase C and adenylyl cyclase, thereby influencing cellular enzymatic activity. nih.govnih.gov For instance, allosteric activation of CaSR by γ-glutamyl peptides can lead to the inhibition of PTH secretion and the suppression of intracellular cAMP levels. nih.gov This modulation highlights a key mechanism where this compound can influence cellular processes without direct interaction with the active site of a metabolic enzyme.
Competitive and Non-Competitive Inhibition by this compound
While this compound is primarily a substrate for γ-glutamyltransferase (GGT), related γ-glutamyl compounds have been shown to act as inhibitors under specific conditions. nih.govnih.gov GGT catalyzes reactions via a ping-pong mechanism, forming a covalent γ-glutamyl-enzyme intermediate. nih.govmdpi.com Compounds can inhibit GGT through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. nih.govnih.gov
For example, glutathione (GSH), a related γ-glutamyl peptide, demonstrates complex inhibitory behavior. In assays using the artificial substrate D-γ-glutamyl-p-nitroanilide (D-GpNA), GSH acts as a competitive inhibitor. nih.gov However, in transpeptidation reactions using L-γ-glutamyl-p-nitroanilide (L-GpNA) as the donor and glycyl-glycine as the acceptor, GSH functions as a non-competitive inhibitor of both. nih.gov This suggests that γ-glutamyl peptides can occupy sites on the enzyme other than the primary donor-binding site, thereby modulating its activity.
While direct studies classifying this compound as a formal competitive or non-competitive inhibitor are not extensively documented, its structural similarity to other γ-glutamyl peptides like GSH suggests it could potentially exhibit similar modulatory effects on GGT activity, particularly in the presence of other substrates. The field has seen the development of numerous GGT inhibitors, many of which are amino acid derivatives, highlighting the potential for compounds like this compound to influence enzymatic activity. nih.govmdpi.comresearchgate.netnih.gov
| Inhibitor | Type of Inhibition | Target Enzyme | Reference |
|---|---|---|---|
| Ovothiols | Non-competitive-like | γ-Glutamyltransferase (GGT) | nih.govmdpi.comresearchgate.netnih.gov |
| Acivicin (Glutamine analogue) | Competitive (slow-release) | γ-Glutamyltransferase (GGT) | nih.gov |
| 6-diazo-5-oxo-L-norleucine (DON) | Competitive (Irreversible) | γ-Glutamyltransferase (GGT) | nih.govmdpi.com |
| OU749 | Uncompetitive (vs. γ-glutamyl substrate), Competitive (vs. acceptor) | γ-Glutamyltransferase (GGT) | nih.govnih.gov |
| Glutathione (GSH) | Non-competitive (in transpeptidation with L-GpNA) | γ-Glutamyltransferase (GGT) | nih.gov |
Modulation of Gene Expression by this compound
The components of this compound, as well as related γ-glutamyl peptides, are known to be involved in pathways that regulate gene expression at multiple levels.
Transcriptional Regulation Mediated by this compound
Direct transcriptional regulation by the dipeptide this compound itself is not well-established. However, its constituent amino acids, glutamate (B1630785) and histidine, can influence gene expression. For example, in Streptococcus thermophilus, an increased concentration of histidine was shown to cause the upregulation of transcript levels for the exopolysaccharide biosynthesis genes epsA, epsB, and epsD. frontiersin.org Similarly, glutamate influenced the expression of genes related to galactose metabolism. frontiersin.org
Furthermore, signaling pathways initiated by this compound can lead to transcriptional changes. The activation of the Calcium-Sensing Receptor (CaSR) by γ-glutamyl peptides triggers intracellular signaling that can ultimately affect gene expression. mdpi.comnih.gov For instance, CaSR activation can stimulate claudin-14 expression in the kidney through a microRNA-signaling pathway. mdpi.com In bacteria, two-component signal transduction systems often involve a sensor histidine kinase that responds to environmental signals, leading to the regulation of gene expression by a response regulator. genome.jpebi.ac.uk While this relates to the amino acid histidine, it underscores the role of histidine-containing molecules in transcriptional control.
| Gene | Function | Effect of Increased Histidine | Reference |
|---|---|---|---|
| epsA | Exopolysaccharide biosynthesis | Upregulation | frontiersin.org |
| epsB | Tyrosine protein kinase component | Upregulation | frontiersin.org |
| epsD | Polysaccharide assembly | Upregulation | frontiersin.org |
Post-Transcriptional and Translational Effects of this compound
Evidence for direct post-transcriptional or translational regulation by this compound is limited. However, the availability of its constituent amino acids is critical for these processes. In various organisms, aminoacyl-tRNA synthetases (aaRSs), the enzymes that charge tRNAs with their corresponding amino acids, also play regulatory roles. pnas.org For example, they can regulate biosynthetic operons for amino acids like histidine through attenuation mechanisms that couple the transcription of the operon to the translation of a leader peptide. pnas.org The efficiency of this process is dependent on the availability of charged tRNAs, including histidyl-tRNA.
Additionally, the synthesis of glutathione and other γ-glutamyl peptides is regulated at both the transcriptional and post-transcriptional levels. nih.gov For instance, under cellular stress, the mRNA transcripts for the subunits of γ-glutamylcysteine synthetase (the rate-limiting enzyme in glutathione synthesis) are not only transcribed at a higher rate but are also stabilized, increasing their half-life. nih.gov This indicates that the metabolic network to which this compound belongs is subject to complex post-transcriptional control. The loss of glutamyl-prolyl-tRNA synthetase (EPRS1), which ligates glutamic acid, has been shown to disrupt protein homeostasis and decrease the expression of multiple proteins, demonstrating the critical role of amino acid availability and utilization in translation. mdpi.com
Intracellular Signaling Cascades Affected by this compound (e.g., MAPK, PI3K/Akt pathways)
Direct modulation of major intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, by this compound has not been extensively documented. However, the compound's interaction with the cell is primarily mediated by γ-glutamyltransferase (GGT), an enzyme whose own expression and activity are influenced by these very pathways. Upregulation of GGT activity is often dependent on the Ras protein and its downstream effectors, which include the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, phosphatidylinositol 3-kinase (PI3K)/Akt, and c-Jun N-terminal kinase (JNK) signaling pathways. spandidos-publications.comsemanticscholar.org These pathways are central to regulating normal cell proliferation, and their aberrant activation is a hallmark of many cancers. spandidos-publications.com
The PI3K/Akt and MAPK/ERK signaling cascades are recognized for their roles in neuroprotection, cell differentiation, and proliferation. explorationpub.comexplorationpub.com The PI3K/Akt pathway, in particular, is crucial for promoting neuronal survival by activating genes that regulate anti-apoptotic protein expression. explorationpub.comexplorationpub.com The regulation of GGT by these pathways suggests an indirect link between this compound metabolism and the complex network of intracellular signaling that governs cell fate. spandidos-publications.comsemanticscholar.org
Furthermore, some γ-glutamyl dipeptides have been shown to activate calcium-sensing receptors (CaSR). This activation can, in turn, influence various cellular processes and signaling pathways related to inflammation and insulin (B600854) secretion.
Table 1: Signaling Pathways Involved in the Regulation of γ-Glutamyltransferase (GGT)
| Signaling Pathway | Role in GGT Regulation | Key Downstream Effectors | Reference |
|---|---|---|---|
| MAPK/ERK | Upregulates GGT expression and activity. | ERK1/2, p38 MAPK, JNK | spandidos-publications.comsemanticscholar.org |
| PI3K/Akt | Upregulates GGT expression and activity. | Akt, mTOR | spandidos-publications.comsemanticscholar.orgexplorationpub.com |
| Ras Signaling | Key upstream regulator of GGT upregulation. | Activates MAPK and PI3K/Akt pathways. | spandidos-publications.comsemanticscholar.org |
| NF-κB Pathway | Implicated in regulating GGT expression, particularly under inflammatory conditions. | TNF-α | semanticscholar.org |
Membrane Interactions and Transport Mechanisms of this compound
Permeation Across Biological Membranes
The permeation of this compound across biological membranes is not a simple diffusion process but is intricately linked to the activity of cell-surface enzymes, primarily γ-glutamyltransferase (GGT). mdpi.comnih.gov GGT is an ectoenzyme, meaning it is located on the exterior of the cell membrane. nih.gov Its primary role in this context is to initiate the breakdown of extracellular γ-glutamyl compounds. mdpi.comnih.gov
The widely accepted mechanism involves the γ-glutamyl cycle. ijpp.comnih.gov In this cycle, GGT on the luminal side of the cell membrane cleaves the γ-glutamyl bond of extracellular peptides like this compound or glutathione. nih.govfrontiersin.org This reaction releases the constituent amino acids (in this case, histidine and glutamate) or a dipeptide (cysteinyl-glycine in the case of glutathione). nih.govmdpi.com These smaller molecules are then taken up by the cell through specific amino acid or dipeptide transporters. mdpi.com Therefore, the "permeation" is often of the breakdown products of this compound rather than the intact dipeptide itself. This process allows the cell to utilize the amino acids for intracellular processes, such as protein or glutathione synthesis. mdpi.com
Identification and Characterization of Putative Transporter Proteins for this compound
The transport of this compound and its metabolites involves a coordinated effort between cell-surface enzymes and various transporter proteins.
γ-Glutamyl Transpeptidase (GGT): While not a transporter in the sense of carrying a molecule across the membrane, GGT is the primary protein that interacts with and processes extracellular this compound. nih.gov It functions through a ping-pong mechanism, first binding the γ-glutamyl compound and cleaving the γ-glutamyl moiety, which forms a temporary covalent bond with the enzyme. mdpi.com This γ-glutamyl group is then transferred to an acceptor molecule, which can be water (hydrolysis) or another amino acid or peptide (transpeptidation). nih.govnih.gov High GGT activity is a feature of several tissues, including the kidney tubules and the blood-brain barrier. nih.govfrontiersin.orgmdpi.com
Solute Carrier (SLC) Family Transporters: Following the action of GGT, the resulting amino acids are shuttled into the cell by specific transporters. More specifically, the SLC15 family of proton-coupled oligopeptide transporters are responsible for moving di- and tripeptides across membranes. guidetopharmacology.org
PHT1 (SLC15A4): This protein is a proton-coupled transporter that facilitates the movement of histidine and certain di- and tripeptides from within lysosomes and endosomes into the cytosol. nih.govuniprot.org Given its affinity for both histidine and peptides, SLC15A4 is a putative transporter that could be involved in the intracellular trafficking of this compound or its components. guidetopharmacology.orggenecards.org Its activity is pH-dependent, functioning optimally in the acidic environment of the lysosome. uniprot.org
PHT2 (SLC15A3): Like PHT1, this transporter also interacts with both histidine and di/tripeptides. guidetopharmacology.org
PEPT1 (SLC15A1) and PEPT2 (SLC15A2): These are the major intestinal and renal peptide transporters, respectively. guidetopharmacology.org After GGT cleaves a larger peptide like glutathione into cysteinyl-glycine, PEPT2 can transport this dipeptide directly into tubular epithelial cells in the kidney. mdpi.com
Research into the specificity of these transporters has shown that a renal brush border membrane carrier for pyrothis compound was not inhibited by γ-glutamyl-histidine, indicating that distinct transport systems exist for different dipeptides. nih.gov
Table 2: Putative Proteins Involved in this compound Interaction and Transport
| Protein/Family | Name/Alias | Primary Function Related to this compound | Location | Reference |
|---|---|---|---|---|
| γ-Glutamyltransferase | GGT, γ-GTP, EC 2.3.2.2 | Cleaves the γ-glutamyl bond of extracellular this compound. | Cell surface (ectoenzyme) | mdpi.comnih.gov |
| SLC15A4 | PHT1, Peptide/Histidine Transporter 1 | Proton-coupled transport of histidine and di/tripeptides. | Endolysosome membrane | guidetopharmacology.orgnih.govuniprot.orggenecards.org |
| SLC15A3 | PHT2, Peptide/Histidine Transporter 2 | Interacts with and transports histidine and di/tripeptides. | Immune cells | guidetopharmacology.org |
| SLC15A2 | PEPT2, Peptide Transporter 2 | Renal reuptake of di- and tripeptides. | Kidney, Brain (Choroid Plexus) | mdpi.comguidetopharmacology.org |
Analytical Methodologies for Glutamyl Histidine Detection and Quantification
Mass Spectrometry-Based Approaches for Glutamyl-Histidine Profiling
MALDI-TOF MS for Spatial Distribution and Imaging of this compound in Tissues
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) imaging is a powerful technique for the direct analysis of various molecules, including peptides, within tissue sections uni.lufishersci.caciteab.com. This method facilitates the visualization of molecular features based on their mass detection, generating unbiased spatial intensity maps that enable detailed spatial mapping of tissue components fishersci.ca.
The sample preparation for MALDI-TOF MS imaging typically involves fixing tissue sections, often in graded alcohol, to minimize interference from endogenous substances such as salts and lipids, which can complicate the mass spectrum or suppress ion signals uni.luciteab.com. Following preparation, a suitable matrix is applied uniformly across the entire tissue section using techniques like robotic spotting, sublimation, or nebulization uni.lufishersci.ca. Mass spectra are then acquired in an ordered array across the tissue, with typical spatial resolutions ranging from 10 to 100 μm uni.lu.
MALDI-TOF MS instruments commonly utilize a TOF mass analyzer, which is capable of detecting a broad range of molecular weights uni.luciteab.com. For peptide analysis, operation in reflection mode on a tandem (MS/MS) instrument is often preferred. This configuration provides enhanced resolution and mass accuracy, and enables fragmentation of ions of interest, which is critical for peptide identification and subsequent correlation to parent proteins uni.lu. The development of on-tissue digestion protocols has significantly advanced the analysis of peptides, including those from formalin-fixed paraffin-embedded (FFPE) tissue, a common sample type in clinical pathology. This approach allows for the detection of larger proteins through their constituent peptides and simplifies biomarker identification via MS/MS analysis. Studies have successfully employed tryptic peptide MALDI-MSI to spatially map proteomes in tissues, facilitating the comparison of peptide abundances in distinct regions, such as tumor versus stroma. The principles and advancements in MALDI-TOF MS imaging are directly applicable to studying the spatial distribution and abundance of specific dipeptides like this compound within biological tissues.
Spectroscopic Methods for this compound Characterization
Spectroscopic techniques offer valuable insights into the structure, conformation, and interactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Conformation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure, conformation, and interactions of peptides and other biomolecules in solution. Both 1H NMR and 13C NMR spectroscopic data are available or can be predicted for this compound, providing foundational information for its characterization.
NMR studies are particularly adept at characterizing the binding of metal ions to histidine-containing peptides. For instance, research on copper(II) complexes with such peptides has demonstrated that the imidazole (B134444) nitrogen of histidine serves as a primary anchoring site for metal ion binding, with the side chain oxygen donor atoms of glutamyl residues also contributing to the interaction, especially at physiological pH. This capability makes NMR crucial for investigating potential metal ion interactions of this compound. Furthermore, NMR can be used to analyze the mobility of histidine side chains, which is significant for understanding the entropic contributions to molecular association events, such as those observed in protein-DNA complexes. Changes in chemical shifts observed in 1H NMR spectra can indicate molecular interactions, as demonstrated by the shifts observed when L-histidine interacts with glucuronic acid. Such principles are directly transferable to the study of this compound, allowing researchers to probe its conformational dynamics and interactions with other biological molecules.
UV-Vis Spectrophotometry for Detection of Derivatized this compound
Most amino acids, with the exception of certain aromatic ones like tryptophan, tyrosine, and histidine, exhibit limited direct ultraviolet (UV) absorption at typical wavelengths (200-210 nm). Consequently, derivatization is often a prerequisite for achieving high sensitivity and selectivity in UV-Vis spectrophotometric detection.
Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) is a widely adopted method for amino acid analysis. OPA reacts rapidly with amino acids at room temperature to form chromophores that can be detected by UV absorption. While OPA is also known as a fluorogenic reagent, its derivatives can be effectively detected using UV spectrophotometry. A highly selective and sensitive method for histidine detection has been developed using OPA derivatization following the removal of aminothiols with Tween 20-capped gold nanoparticles, achieving a detection limit of 5.2 nM for histidine. This illustrates the potential for adapting similar derivatization strategies for this compound. Colorimetric assays, which often rely on UV-Vis spectrophotometry to detect color changes, have also been developed for histidine detection, sometimes involving gold nanoparticles modified by peptides. Additionally, enzymatic reactions, such as those involving gamma-glutamyl transpeptidase (GGT), can be coupled with colorimetric tests to indirectly assess related compounds by measuring the release of colored products. The fundamental principle of derivatizing this compound to introduce a chromophore for subsequent UV-Vis detection remains a viable and important analytical approach.
Immunochemical Assays for this compound Detection
Immunochemical assays leverage the specificity of antibody-antigen interactions for the detection and quantification of biomolecules.
ELISA-Based Platforms for this compound Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile, plate-based immunoassay technique designed for the detection and quantification of soluble substances, including peptides, proteins, antibodies, and hormones. The core strength of ELISA lies in its reliance on highly specific antibody-antigen interactions.
ELISA kits are commercially available for the quantitative measurement of various amino acids, such as L-Histidine, in biological samples including plasma, serum, and cell supernatant. These kits often employ a competitive ELISA format, where the analyte present in the sample competes with a known amount of solid-phase bound antigen for a fixed number of antibody binding sites. For the quantification of peptides like this compound, a sandwich ELISA format, which typically involves a capture antibody and a detection antibody, can offer high sensitivity and specificity. Successful ELISA development and accurate quantification necessitate careful optimization of various parameters, including coating antibody concentration, incubation times, wash buffers, blocking solutions, and detection antibody concentrations, to achieve the maximal assay window. While specific ELISA platforms solely for this compound may not be widely publicized, the established principles for amino acid and peptide ELISA development, coupled with the availability of kits for related gamma-glutamyl dipeptides, indicate the feasibility and potential for developing robust ELISA-based platforms for this compound quantification.
Western Blotting and Immunohistochemistry for Endogenous this compound Detection
Western Blotting: Western blotting is a fundamental technique in molecular biology for identifying and quantifying specific proteins within complex biological mixtures. The process typically involves separating proteins by size using gel electrophoresis, followed by their transfer to a solid membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF). To prevent non-specific binding of detection antibodies, the membrane is subsequently incubated in a blocking solution. The target protein is then detected using specific primary antibodies, followed by enzyme-linked secondary antibodies that produce a measurable signal, often via chemiluminescence or fluorescence. While Western blotting is predominantly used for larger proteins, its applicability to smaller peptides like this compound would depend on the availability of highly specific antibodies capable of recognizing the dipeptide and its retention on the membrane during the blotting process. Studies have employed Western blotting to detect the expression of enzymes involved in gamma-glutamyl metabolism, such as gamma-glutamyl transpeptidase (GGT), using specific antibodies.
Immunohistochemistry (IHC): Immunohistochemistry is a powerful technique for the spatial localization and detection of specific antigens (proteins, peptides) directly within tissue sections. In IHC, specific antibodies are used to bind to the target antigen in fixed tissue, and this binding is then visualized using a labeled secondary antibody (e.g., conjugated to an enzyme or fluorophore). This method allows researchers to determine the precise cellular and subcellular distribution of endogenous molecules. Similar to Western blotting, the successful application of IHC for this compound detection is contingent upon the development and availability of highly specific antibodies that can recognize the dipeptide within its native tissue environment.
Sample Preparation Strategies for this compound Analysis from Diverse Biological Matrices (e.g., cell lysates, tissue homogenates, in vitro media)
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound from complex biological matrices. The primary goals of sample preparation are to extract the target analyte, remove interfering substances, and ensure the sample's compatibility with the chosen analytical method. Common biological matrices include cell lysates, tissue homogenates, serum, plasma, and in vitro media. nih.govcreative-proteomics.comcellbiolabs.com
Key Sample Preparation Techniques:
Protein Precipitation: This is a widely used initial step to remove large protein components that can interfere with chromatographic separation and mass spectrometry.
Acid Precipitation: Methods often involve the use of agents like 10% trichloroacetic acid (TCA) or 6% perchloric acid (PCA). The supernatant, containing the smaller peptides and amino acids, is collected after centrifugation. cellbiolabs.com
Ultrafiltration: This technique employs membranes (e.g., 3 kDa ultrafiltration membranes) to remove macromolecular interferents and desalt the sample, making it suitable for LC-MS analysis. cellbiolabs.com
Extraction and Homogenization:
For cellular samples, the addition of water to frozen cell pellets followed by sonication is a common method for cell lysis. This is often combined with specific lysis buffers. nih.govcellbiolabs.com
Tissue homogenates may involve protein precipitation with acids, followed by centrifugation to obtain the supernatant for analysis. researchgate.net
Derivatization: For certain analytical techniques, especially those relying on UV or fluorescence detection, derivatization of amino groups is necessary to enhance detectability. For instance, o-phthalaldehyde (OPA) derivatization can be used for fluorescence detection, with optimized reaction kinetics at pH 9.5. cellbiolabs.com Chemical isotope labeling using reagents like benzoyl chloride has also been employed for internal standardization in UHPLC-MS/MS methods for γ-glutamylpeptides. nih.gov
Purification and Concentration:
Solid Phase Extraction (SPE): This technique is effective for removing humic acids, metal ions, and other matrix components. C18 columns can efficiently remove triglycerides from samples, while mixed-mode columns (e.g., MCX) are useful for broader purification. cellbiolabs.com
Centrifugation and Filtration: These steps are routinely applied after extraction or precipitation to remove particulate matter and ensure sample clarity before injection into analytical instruments. nih.govroutledge.com
Table 1: Common Sample Preparation Strategies for Peptide Analysis in Biological Matrices
| Matrix Type | Initial Preparation Steps | Purification/Enhancement Methods | Reference |
| Cell Lysates | Sonication with water/lysis buffer | Derivatization (e.g., benzoyl chloride), Centrifugation | nih.govcellbiolabs.com |
| Tissue Homogenates | Protein precipitation (e.g., HClO4) | Ultrafiltration, Solid Phase Extraction (SPE) | researchgate.netcellbiolabs.com |
| Serum/Plasma | Protein precipitation (e.g., TCA, PCA), Ultrafiltration | Solid Phase Extraction (SPE), Derivatization | cellbiolabs.com |
| In vitro Media | Direct analysis or minimal filtration depending on complexity | Derivatization (if needed for detection), Concentration | cellbiolabs.com |
Method Validation and Quality Control in this compound Analytical Research
Method validation and robust quality control (QC) are paramount to ensure the accuracy, reliability, and consistency of analytical results for this compound. Adherence to established guidelines (e.g., ICH Q2(R1) for pharmaceutical applications) is crucial. scirp.org
Key Method Validation Parameters:
Specificity: This confirms that the method accurately measures the target analyte (this compound) without interference from other components in the sample matrix. For instance, chromatographic methods should demonstrate adequate resolution of this compound from other amino acids and related peptides. japsonline.com
Linearity and Range: The linearity of an analytical method establishes its ability to elicit test results that are directly proportional to the concentration of the analyte within a defined range. This is typically assessed by analyzing a series of standard solutions at various concentrations. For amino acids, linearity has been demonstrated with high coefficients of determination (R²) in various LC-based methods. researchgate.netjapsonline.com
Accuracy: Accuracy measures the closeness of agreement between the test result and the accepted reference value. It is often evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovered is determined. Recoveries typically range from 90-110% for validated methods. researchgate.netjapsonline.com
Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes:
Repeatability (Intra-day precision): Assessed by analyzing replicate samples within the same day under the same conditions. Relative Standard Deviation (RSD) values are typically low, indicating good repeatability (e.g., <5%). japsonline.com
Intermediate Precision (Inter-day precision): Evaluated by analyzing samples on different days, by different analysts, or using different equipment. japsonline.com
Sensitivity: This parameter defines the lowest concentration of an analyte that can be reliably detected and quantified.
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. LOD and LOQ values for amino acids and peptides can vary widely depending on the method and matrix, often ranging from ng/mL to µg/mL levels. researchgate.netjapsonline.com
Stability: The stability of the analyte in the sample matrix under various storage and processing conditions is crucial. For amino acids and peptides, measures such as adding inhibitors (e.g., 1 mM EDTA and 1% thiourea (B124793) to inhibit oxidation) and storing samples at low temperatures (e.g., 4°C or -80°C) are employed to prevent degradation. cellbiolabs.com
Quality Control Measures:
Internal Standards: The use of internal standards is a fundamental quality control practice, especially in quantitative mass spectrometry. Isotope-labeled internal standards (e.g., ¹³C-alanine for matrix effect correction) are preferred as they can account for variations in sample preparation and matrix effects. Structural analogues can also be used to minimize co-elution interference. cellbiolabs.com
Calibration and Control Samples: Regular calibration using a series of known standards is essential to establish the relationship between analyte concentration and instrument response. Quality control samples (QCs) at different concentration levels should be analyzed alongside unknown samples to monitor method performance throughout the analytical run.
Instrument Maintenance and Performance Checks: Routine maintenance of analytical instrumentation (e.g., HPLC systems, mass spectrometers) is critical for consistent results. Daily checks for leaks, detector stability, and column resolution are recommended.
Laboratory Practices: Maintaining a clean laboratory environment, using powder-free gloves, and limiting the exposure of samples to dust can minimize contamination and ensure reliable results.
Table 2: Typical Validation Parameters and Acceptance Criteria for Peptide Analysis
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Specificity | Clear separation from matrix interferences and other analytes | japsonline.com |
| Linearity (R²) | ≥ 0.99 for a defined concentration range | researchgate.netjapsonline.com |
| Accuracy (Recovery) | 90-110% | researchgate.netjapsonline.com |
| Precision (RSD) | Repeatability: < 5%; Intermediate Precision: < 10% | researchgate.netjapsonline.com |
| LOD/LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) | researchgate.netjapsonline.com |
| Stability | Analyte stable under defined storage and handling conditions | cellbiolabs.com |
Regulation and Homeostasis of Glutamyl Histidine Levels
Transcriptional and Translational Regulation of Glutamyl-Histidine Metabolic Enzymes
The regulation of this compound levels is intrinsically linked to the enzymes responsible for its synthesis and degradation. While direct transcriptional and translational control mechanisms specifically targeting this compound synthesizing enzymes are not extensively detailed in current literature, insights can be drawn from the regulation of related metabolic pathways and key enzymes that process gamma-glutamyl compounds.
Gamma-glutamyltransferase (GGT) (EC 2.3.2.2) is a pivotal enzyme involved in the metabolism of gamma-glutamyl compounds, including gamma-glutamyl-histidine massbank.euuni.luwikidata.org. GGT catalyzes the hydrolytic removal of the gamma-glutamyl group or its transfer to various acceptor molecules massbank.euwikidata.org. Elevated GGT activity has been observed in various pathological conditions, including certain cancers, where it is correlated with increased gamma-glutamyl compound levels massbank.eu. This suggests that the regulation of GGT expression and activity plays a significant role in controlling the availability of its substrates, such as gamma-glutamyl-histidine.
More broadly, the transcriptional regulation of amino acid metabolism enzymes is influenced by various factors. For instance, transcription factors such as KDM2B, ATF4, and MYC have been implicated in regulating the expression of enzymes involved in amino acid metabolism. In bacteria, the biosynthesis of histidine, a constituent of this compound, is tightly regulated. The his operon, which governs histidine biosynthesis, is controlled by mechanisms including repressor proteins, transcriptional attenuators, and T-box riboswitches. These mechanisms ensure that histidine synthesis is adjusted based on cellular demand. Similarly, glutamine synthetase (GS), an enzyme crucial for glutamate (B1630785) metabolism, is subject to cumulative feedback inhibition by multiple metabolites, including L-histidine.
Post-Translational Modifications Affecting this compound Metabolism and Function
Post-translational modifications (PTMs) are critical biochemical processes that occur after protein synthesis, profoundly influencing protein function, stability, localization, and interactions. These modifications can directly affect enzymes involved in this compound metabolism or indirectly impact the dipeptide's function by modifying related proteins.
Specific amino acid residues, including histidine and glutamine, are known targets for various PTMs such as phosphorylation, methylation, and acylation. Phosphorylation, for example, involves the transfer of a phosphate (B84403) group to residues like serine, threonine, tyrosine, or histidine, acting as a molecular switch to regulate enzyme activity and cellular signaling.
A notable PTM involving the components of this compound is "histaminylation," a novel modification where histamine (B1213489) is transferred to glutamine residues, mediated by transglutaminase II (TGM2). This modification has been shown to activate G-protein signaling, highlighting a direct functional consequence of such PTMs. While this specific modification occurs on glutamine residues within proteins rather than on the this compound dipeptide itself, it underscores the dynamic interplay between histidine, glutamine, and protein modification.
Furthermore, the catalytic efficiency of enzymes that process this compound can be directly influenced by PTMs on their own structure. For instance, conserved histidine residues (His-383 and His-505) in human gamma-glutamyl transpeptidase (GGT) are crucial for its catalytic activity and its ability to form complexes with acceptor substrates. Mutations at these sites can significantly impair GGT's function, demonstrating how specific amino acid modifications or their structural integrity within an enzyme can directly impact the metabolism of gamma-glutamyl compounds like this compound.
Nutritional and Environmental Factors Influencing this compound Levels in Biological Systems
The levels of this compound in biological systems are susceptible to modulation by various nutritional and environmental factors, reflecting the broader influences on amino acid metabolism and cellular homeostasis.
Nutritional Factors: Dietary protein intake is a primary determinant of circulating amino acid concentrations, including those of histidine and glutamate, the constituent amino acids of this compound. Studies have shown that higher dietary protein content correlates with elevated plasma levels of neutral and basic amino acids, such as histidine. Conversely, protein-free diets can lead to decreased "fed" values of these amino acids.
The gut microbiota also plays a role in influencing host histidine levels through its catabolic metabolism of histidine. Disruptions in the microbial composition can therefore indirectly affect the availability of histidine for dipeptide synthesis.
This compound's involvement in glutathione (B108866) homeostasis massbank.eu means its levels can be indirectly affected by factors influencing glutathione. Glutathione homeostasis itself is sensitive to various environmental cues, including nitrogen and carbon source availability, mitochondrial electron transport, and extracellular pH.
The following table summarizes the influence of dietary protein on plasma amino acid levels:
| Amino Acid Type | Dietary Protein Intake ( g/day ) | Plasma Level Trend | Reference |
| Large Neutral Amino Acids (e.g., Histidine, Leucine, Valine) | 0 | Decreased | |
| Large Neutral Amino Acids (e.g., Histidine, Leucine, Valine) | 150 | Increased | |
| Glutamate | High | Low systemic plasma levels due to rapid intestinal/hepatic metabolism | |
| Glutamate | Large doses ingested with meals | Significantly lowered peak plasma levels |
Hormonal and Neurotransmitter Control of this compound Dynamics
The dynamics of this compound are subject to control by hormonal and neurotransmitter systems, reflecting its potential roles in cell signaling and metabolic regulation.
A direct link to hormonal influence is the ability of gamma-glutamyl-histidine to activate calcium-sensing receptors (CaSRs) massbank.eu. This activation, in turn, modulates crucial physiological processes such as insulin (B600854) secretion and inflammation massbank.eu. This suggests that this compound itself can act as a signaling molecule, influencing endocrine functions.
The transport and metabolism of its constituent amino acids are also under hormonal control. For instance, the transport of histidine into hepatocytes via system N is significantly stimulated by a combination of dexamethasone (B1670325) and insulin, as well as by dexamethasone and glucagon. This hormonal regulation impacts the cellular availability of histidine, which is a precursor for this compound synthesis.
Furthermore, histamine, which is derived from histidine, functions as a neurotransmitter. Its synthesis by histidine decarboxylase (HDC) is known to be regulated by both hormonal and neuronal factors. Glutamate, the other component of this compound, is a major excitatory neurotransmitter in the central nervous system, and its levels can exhibit diurnal changes linked to sleep and synaptic homeostasis. While these observations pertain to the individual amino acids or their derivatives, they highlight the broader neuro-hormonal environment that could indirectly influence this compound dynamics.
Feedback Loops and Adaptive Mechanisms in this compound Homeostasis
The maintenance of stable this compound levels, like other crucial biomolecules, is governed by homeostatic feedback loops and adaptive mechanisms. These systems typically involve negative feedback, where a change in a physiological factor triggers a response that reverses the initial change, thereby restoring balance.
While specific, dedicated feedback loops solely for this compound are not explicitly detailed in the provided search results, its involvement in glutathione homeostasis implies indirect regulatory mechanisms. Glutathione (GSH) homeostasis is robustly maintained through a balance of synthesis, degradation, and recycling processes wikidata.org. Since gamma-glutamyl-histidine participates in the gamma-glutamyl cycle, contributing to glutathione homeostasis massbank.eu, fluctuations in its levels could potentially feed back into the broader glutathione regulatory network.
Adaptive mechanisms are also evident in the regulation of its precursor amino acids. For example, the biosynthesis of histidine is subject to feedback inhibition, a classic adaptive control mechanism. The product, histidine, inhibits the activity of ATP phosphoribosyltransferase, the first enzyme in its synthesis pathway. This ensures that histidine production is downregulated when sufficient levels are present, preventing overproduction and conserving cellular resources. Similarly, glutamine synthetase, an enzyme involved in glutamate synthesis, experiences cumulative feedback inhibition by various end-products, including L-histidine.
These feedback and adaptive mechanisms contribute to maintaining the cellular balance of amino acids and related dipeptides, ensuring that their levels are adjusted in response to metabolic demands and availability.
Circadian Rhythms and Diurnal Variations in this compound Levels
Biological systems exhibit circadian rhythms, approximately 24-hour cycles that regulate various physiological and metabolic processes, including the levels of amino acids and related compounds. This compound levels have been shown to exhibit such variations.
Research indicates that disruptions in the sleep-wake cycle and broader circadian rhythms can influence glutamyl histidine levels. This direct observation highlights the rhythmic nature of this dipeptide's concentration in biological systems.
Diurnal variations are also well-documented for plasma concentrations of individual amino acids, including histidine and glutamate. These levels fluctuate throughout the day, often influenced by dietary protein intake patterns. For example, "fed" values of large neutral amino acids like histidine tend to be higher after protein consumption compared to fasting states.
The circadian clock system is also intricately linked to the metabolism of histidine derivatives. Histamine, synthesized from histidine by histidine decarboxylase (HDC), plays a role in the circadian clock. Studies in mice lacking HDC have demonstrated disrupted circadian rhythms in behavior and in the expression of clock genes (e.g., mPer1 and mPer2 mRNA) in specific brain regions outside the suprachiasmatic nucleus (SCN). This suggests that the availability of histidine and its conversion to histamine can impact the broader circadian regulatory network, which in turn could influence the rhythmic fluctuations of this compound.
Table: Diurnal Variations in Amino Acid Levels (General Trends)
| Amino Acid Type (Example) | Condition | Diurnal Trend | Reference |
| Histidine | Dietary Protein Intake | Levels correlate with protein content; higher after protein meals | |
| Glutamate | Overnight | Significant reduction in GLX (glutamate + glutamine) in parietal lobe | |
| This compound | Sleep-wake cycle/Circadian Rhythms | Influenced by disruptions in these cycles |
Computational and Theoretical Investigations of Glutamyl Histidine
Molecular Dynamics (MD) Simulations of Glutamyl-Histidine Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and intermolecular interactions of peptides like this compound. mdpi.comacs.org
When dissolved in water, this compound does not exist as a single, rigid structure. Instead, it explores a wide range of shapes or conformations. MD simulations are ideally suited to characterize this dynamic behavior.
Studies on related γ-glutamyl peptides, such as the well-researched antioxidant glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), have demonstrated that the γ-glutamyl moiety is particularly flexible. researchgate.net Molecular dynamics studies on glutathione have shown that it rapidly interconverts between an array of conformers in aqueous solution, including both extended and folded forms. researchgate.net The carbon backbone of the glutamyl residue exhibits restricted motion, which is attributed to interactions between its own α-amino and α-carboxyl groups and the peptide bond. researchgate.net
For this compound, MD simulations would similarly track the time-dependent evolution of its structure. Key parameters analyzed in such simulations include:
Root-Mean-Square Deviation (RMSD): To assess the stability of the peptide's conformation over the simulation time.
Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible than others.
Internuclear Distances: To monitor specific interactions, such as the formation and breaking of intramolecular hydrogen bonds between the glutamyl and histidine residues. mdpi.com
Solvent Accessible Surface Area (SASA): To understand how different conformations interact with the surrounding water molecules. mdpi.com
These simulations reveal that the conformational landscape of this compound in water is a dynamic equilibrium of multiple low-energy states, a critical factor influencing its ability to interact with biological receptors. annualreviews.org
Protein-peptide docking is a computational technique used to predict how a peptide binds to a target protein. acs.orgmdpi.com This method is crucial for identifying potential biological targets of this compound and understanding the molecular basis of their interaction. The process involves generating numerous possible binding poses of the peptide in the active or allosteric site of a protein and then using a scoring function to rank them based on binding affinity. acs.org
Putative targets for γ-glutamyl peptides like this compound have been investigated using these methods. Key examples include:
γ-Glutamyltransferase (GGT): This enzyme plays a central role in the metabolism of glutathione and other γ-glutamyl compounds. mdpi.com Docking simulations have been used to study how γ-glutamyl peptides fit into the GGT catalytic pocket. mdpi.com For instance, simulations involving related sulfur-containing histidine compounds showed that they could occupy both the donor and acceptor sites within the GGT catalytic pocket, providing insights into potential inhibition mechanisms. mdpi.com
Calcium-Sensing Receptor (CaSR): The CaSR, a G-protein-coupled receptor, is known to be activated by various amino acids and peptides, including certain γ-glutamyl peptides that elicit a "kokumi" taste sensation. jst.go.jp While some peptides like γ-Glu-Cys are CaSR agonists, studies have shown that γ-Glu-His is inactive, a key finding from structure-activity relationship analyses. jst.go.jp Docking simulations can help explain this difference by comparing the binding poses and interaction energies of active versus inactive peptides.
Taste Receptor Type 1 Member 3 (T1R3): In the context of taste, molecular modeling has been used to investigate how kokumi-active γ-glutamyl peptides enhance the umami taste of monosodium glutamate (B1630785) (MSG) by interacting with the T1R3 receptor. nih.gov Docking studies on peptides like γ-Glu-Val identified critical amino acid residues in the receptor (Glu-301, Ala-302, Thr-305, and Ser-306) that are crucial for binding, an approach that could be applied to this compound. nih.gov
MD simulations are often performed after docking to refine the binding pose and assess the stability of the protein-peptide complex over time, providing a more dynamic and accurate picture of the interaction. mdpi.commdpi.com
| Putative Target Protein | Simulation Method | Key Findings / Predicted Interactions | Reference |
|---|---|---|---|
| γ-Glutamyltransferase (GGT) | Molecular Docking, MD Simulations | γ-glutamyl peptides interact with the catalytic pocket; Ser450 is a crucial residue for donor interaction in bovine GGT. | mdpi.commdpi.com |
| Calcium-Sensing Receptor (CaSR) | Structure-Activity Relationship Analysis | Unlike other γ-glutamyl peptides, γ-Glu-His was found to be inactive, suggesting it does not effectively bind to or activate the receptor. | jst.go.jp |
| Taste Receptor T1R3 | Molecular Docking | Related γ-glutamyl peptides interact with key residues (Glu-301, Ala-302, Thr-305, Ser-306) to enhance umami taste. | nih.gov |
Quantum Mechanical (QM) Calculations on this compound Reactivity and Electronic Structure
Quantum mechanical (QM) calculations, based on the principles of quantum physics, provide a highly detailed description of the electronic structure of molecules. These methods can be used to predict molecular properties, reaction energies, and transition states with high accuracy. nih.govnih.gov
For this compound, QM calculations can elucidate:
Electronic Properties: Calculating the distribution of electrons within the molecule helps to identify reactive sites. For example, the partial charges on atoms can indicate regions susceptible to nucleophilic or electrophilic attack.
Protonation States: The imidazole (B134444) ring of histidine can exist in different protonation states depending on the pH. nih.govrsc.org QM methods can calculate the relative energies of these states within a specific environment, predicting the most likely form of the histidine residue. nih.gov
Reaction Mechanisms: QM and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying enzyme-catalyzed reactions. mdpi.comresearchgate.net For instance, studies on the enzyme EgtB, which catalyzes C-S bond formation involving γ-glutamyl cysteine, have used QM/MM to map out the entire catalytic cycle and identify rate-limiting steps. mdpi.com Similar approaches could model the synthesis or degradation of this compound.
Conformational Energies: QM calculations can determine the relative stability of different conformers of this compound, complementing the dynamic picture provided by MD simulations. nih.gov
| Computational Method | Application to this compound or Related Compounds | Information Gained | Reference |
|---|---|---|---|
| PM3 Semi-Empirical Method | Analysis of intermediates in histidine decarboxylase. | Calculates heat of formation and predicts stable conformations of reaction intermediates. | nih.gov |
| Density Functional Theory (DFT) | Study of N-terminal glutamine cyclization. | Determines activation energies and pathways for intramolecular reactions. | acs.org |
| QM/MM | Investigation of the catalytic mechanism of enzymes like EgtB. | Models complex enzymatic reactions involving related γ-glutamyl peptides. | mdpi.comresearchgate.net |
| QM Flipping (QMF) | Determination of histidine protonation states in proteins. | Calculates the minimum energy for different protonation states to identify the most likely form. | nih.gov |
In Silico Prediction of this compound Biological Targets and Pathways
In silico target prediction involves using computational tools to screen large databases of biological macromolecules to identify potential binding partners for a small molecule. researchgate.netmdpi.com This approach accelerates the process of hypothesis generation for the biological function of compounds like this compound.
The general workflow involves:
Database Screening: The structure of this compound is used to search databases of known protein structures (e.g., Protein Data Bank) or drug targets (e.g., DrugBank, TTD). researchgate.net
Reverse Docking: The peptide is docked against a library of potential protein targets to predict binding affinities.
Pathway Analysis: Identified targets are mapped to biological pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.netnih.gov This helps to predict the potential physiological effect of the peptide's interaction with its targets.
Bioactivity Prediction: Web-based tools like "Peptide Ranker" can predict the probability of a peptide being bioactive based on its sequence and amino acid composition. mdpi.com
For this compound, this approach has helped to identify potential targets such as γ-glutamyltransferase and the calcium-sensing receptor, which were later investigated with more detailed simulations. The in silico analysis of imidazolonepropionase, an enzyme in the histidine degradation pathway, is another example of how computational tools can characterize potential enzymes that may interact with or be related to this compound metabolism. mdpi.com
Bioinformatics Approaches to Identify this compound-Related Genes and Pathways
Bioinformatics integrates computer science, statistics, and biology to analyze large-scale biological data, such as genomic and proteomic datasets. romj.org These approaches can identify genes and proteins whose expression levels correlate with the presence or activity of specific metabolites, thereby uncovering novel biological pathways. nih.govmdpi.com
A powerful strategy involves analyzing differentially expressed genes or proteins (DEGs/DEPs) between different biological states (e.g., healthy vs. diseased tissue). amegroups.org For example, a study on hepatocellular carcinoma (HCC) used data from The Cancer Genome Atlas (TCGA) and ProteomeXchange to identify proteins that were upregulated in tumor tissues. nih.govamegroups.org Using tools like the DAVID database for enrichment analysis and the STRING database to construct protein-protein interaction (PPI) networks, researchers identified Glutamyl-prolyl-tRNA synthetase (EPRS) as a key hub protein and a potential biomarker for HCC. nih.govamegroups.org
This methodology could be applied to:
Identify enzymes responsible for the synthesis or degradation of this compound by searching for genes with homology to known glutamyl ligases or peptidases.
Analyze transcriptomic or proteomic data from cells treated with this compound to see which genes and pathways are affected.
Use genomic platforms like the SEED subsystem to reconstruct metabolic pathways in various organisms and predict the presence of enzymes related to this compound metabolism. mdpi.com
| Bioinformatics Tool/Database | Function | Example Application | Reference |
|---|---|---|---|
| TCGA / ProteomeXchange | Repositories of genomic and proteomic data from various studies. | Provide raw data for identifying differentially expressed genes/proteins. | amegroups.org |
| DAVID | Performs Gene Ontology (GO) and KEGG pathway enrichment analysis. | Identifies biological themes in a list of genes/proteins. | nih.gov |
| STRING / Cytoscape | Database and software for building and visualizing protein-protein interaction networks. | Identifies key "hub" proteins and functional modules. | nih.govamegroups.org |
| SEED Genomic Platform | A platform for comparative genomics and metabolic pathway reconstruction. | Predicts metabolic phenotypes and gene functions in genomes. | mdpi.com |
Cheminformatics Analysis of this compound Structure-Activity Relationships
Cheminformatics involves the use of computational methods to analyze chemical data, particularly for the purpose of understanding structure-activity relationships (SAR). sathyabama.ac.in SAR studies aim to determine how specific chemical features of a molecule contribute to its biological activity. nih.gov
For this compound, cheminformatics can be used to:
Calculate Molecular Descriptors: Physicochemical properties such as molecular weight, polarity (XLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors are calculated. nih.govchemrxiv.org These descriptors are used in quantitative structure-activity relationship (QSAR) models.
Perform 3D-QSAR: Methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) build a 3D model that relates the shape and electronic properties of a series of molecules to their biological activity. researchgate.net This can identify which regions of the this compound structure are critical for binding to a receptor.
Analyze Matched Molecular Pairs: This technique compares the activity of two molecules that differ by a single, well-defined chemical transformation (e.g., substituting the histidine residue with another amino acid). chemrxiv.org The finding that γ-Glu-His is inactive on the CaSR while γ-Glu-Cys and γ-Glu-Val are active is a critical piece of SAR data that cheminformatics tools can analyze. jst.go.jp
Develop Peptide Fingerprints: Specialized fingerprints can be created to represent peptide structures, allowing for similarity searching and clustering within large peptide libraries to find compounds with potentially similar activities. chemrxiv.orgarxiv.org
Python toolkits like RDKit and BioPython, as well as specialized packages like PepFuNN, are commonly used to perform these analyses, enabling the rational design of new peptides with optimized properties. chemrxiv.org
Pre Clinical Research and Potential Therapeutic Avenues for Glutamyl Histidine
In Vitro Studies on Glutamyl-Histidine Bioactivity
In vitro research provides the foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. Studies on this compound have explored its effects on various cellular processes, its engagement with specific receptors, and its potential to protect cells from damage and promote their growth.
Cell Culture Models for Assessing this compound Effects on Cellular Processes
Cell culture models are indispensable tools for dissecting the specific effects of a compound on cellular functions. While direct studies on this compound are emerging, related research on its constituent amino acids and similar dipeptides provides a basis for investigation. For instance, L-histidine is recognized as an essential amino acid crucial for cell growth, tissue repair, and the synthesis of histamine (B1213489). sigmaaldrich.com It is a common component in cell culture media, highlighting its fundamental role in cellular maintenance. sigmaaldrich.com
Research on other γ-glutamyl peptides has utilized various cell lines to explore their bioactivity. For example, human liver carcinoma (HepG2) and leukemia (HG3) cell lines have been used to study the effects of sulfur-containing histidine compounds on γ-glutamyl transpeptidase (GGT), an enzyme involved in glutathione (B108866) metabolism. nih.govnih.gov Furthermore, the cytoprotective effects of antioxidant peptides have been assessed in HepG2 cells against oxidative stress induced by hydrogen peroxide. mdpi.com These established models offer a platform for future investigations into the specific effects of this compound on cellular processes such as proliferation, differentiation, and metabolism.
Receptor Binding and Signaling Pathway Activation Studies with this compound
A key area of investigation for this compound is its interaction with cell surface receptors. Notably, γ-glutamyl peptides have been shown to act as agonists for the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR). jst.go.jp The activation of CaSR by these peptides is linked to the "kokumi" taste sensation, which enhances other basic tastes. jst.go.jp It is hypothesized that the α-amino acid structure within γ-glutamyl dipeptides allows them to bind to the Venus flytrap domain of the CaSR. jst.go.jp
The structural similarity of this compound to histamine suggests potential interactions with histamine receptors (H1, H2, H3, and H4), which are also GPCRs involved in a wide range of physiological processes, including immune responses and neurotransmission. researchgate.netnews-medical.net Studies on the related compound L-glutamyl-histamine have shown it can stimulate lymphocyte proliferation, suggesting an immunomodulatory role that may be mediated through such receptors. nih.gov Further research is needed to determine the specific binding affinities and signaling pathways activated by this compound at these and other receptors.
Evaluation of Cytoprotective and Proliferative Effects of this compound in Cell Lines
The potential for this compound to protect cells from damage (cytoprotection) and to stimulate their growth (proliferation) is a significant area of interest. The antioxidant properties of its constituent amino acid, histidine, are well-documented. nih.gov Histidine can chelate metal ions and scavenge reactive oxygen species, thereby protecting cells from oxidative stress. nih.gov
Studies on γ-glutamyl peptides have demonstrated their ability to modulate inflammatory responses and oxidative stress, suggesting a potential for cytoprotection. For example, certain γ-glutamyl peptides can inhibit TNF-α signaling in intestinal epithelial cells, reducing inflammation. clinmedjournals.org In the context of cancer, some sulfur-containing histidine compounds have been shown to reduce the viability of malignant cell lines that overexpress γ-glutamyl transpeptidase (GGT), while not being toxic to normal cells. nih.govmdpi.com Conversely, L-glutamyl-histamine has been observed to induce proliferation of mononuclear cells, indicating a potential role in immunoregulation. nih.gov
The table below summarizes findings from studies on related compounds, which can guide future research on the cytoprotective and proliferative effects of this compound.
| Cell Line | Compound/Class | Observed Effect | Reference |
| HepG2, HG3 | Sulfur-containing histidine compounds | Reduced cell viability in GGT-overexpressing cancer cells | nih.gov |
| HepG2 | Antioxidant peptide (LFKKNLLTL) | Protection against H₂O₂-induced cytotoxicity | mdpi.com |
| Mouse Spleen Lymphocytes, Human Blood Mononuclear Cells | L-Glutamyl-histamine | Stimulation of proliferation | nih.gov |
| THP-1, PBMCs | L-Histidine | Inhibition of inflammatory responses | clinmedjournals.org |
In Vivo Animal Model Studies with Exogenous this compound Administration
Following promising in vitro results, the next step in pre-clinical research is to evaluate a compound's behavior and effects within a living organism. In vivo studies in animal models are crucial for understanding the pharmacokinetics, pharmacodynamics, and potential therapeutic efficacy of exogenously administered this compound.
Pharmacokinetic and Pharmacodynamic Characterization of this compound in Animal Models (e.g., absorption, distribution, metabolism, excretion)
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent. While specific pharmacokinetic data for this compound is limited, studies on its constituent amino acid, histidine, and other dipeptides provide valuable insights.
Absorption: Following oral administration in rats, histidine supplementation has been shown to increase food intake. mdpi.com The transport of dipeptides is known to occur in the intestine. physiology.org For instance, a carrier-mediated transport system for pyrothis compound has been identified in the renal brush border membrane vesicles, suggesting that similar mechanisms may exist for this compound in the intestines and kidneys. physiology.org
Distribution: After absorption, amino acids and peptides are distributed throughout the body. In long-term studies with dogs fed a histidine-free diet, a significant decrease in histidine levels was observed in plasma and muscle tissue, indicating these are key sites of distribution and utilization. nih.gov
Metabolism: The metabolism of histidine is complex and occurs primarily in the liver and skin. creative-proteomics.com It can be catabolized via deamination or decarboxylated to form histamine. mdpi.commdpi.com The γ-glutamyl bond in this compound can be cleaved by γ-glutamyl transpeptidase (GGT), an enzyme found on the surface of many cells. nih.gov This reaction would release histidine and transfer the γ-glutamyl group to another acceptor molecule, playing a role in glutathione metabolism. nih.gov
Excretion: The kidneys play a significant role in filtering and reabsorbing amino acids and peptides. The presence of a specific transporter for pyrothis compound in renal tubules suggests that this compound may also be handled by specific transport systems affecting its excretion. physiology.org
The table below outlines the key aspects of ADME for this compound based on related compounds.
| PK Parameter | Description | Relevant Findings from Related Compounds | Reference |
| Absorption | Movement from the site of administration into the bloodstream. | Dipeptides are transported across the intestinal and renal brush borders. | physiology.org |
| Distribution | Reversible transfer of a compound from one location to another within the body. | Histidine is distributed to plasma and muscle tissue. | nih.gov |
| Metabolism | Chemical alteration of a compound by the body. | Histidine is metabolized in the liver and skin; the γ-glutamyl linkage can be cleaved by GGT. | nih.govcreative-proteomics.com |
| Excretion | Removal of the compound and its metabolites from the body. | Renal transporters for similar dipeptides suggest a role for the kidneys in excretion. | physiology.org |
Efficacy of this compound in Animal Models of Disease (e.g., models of oxidative stress, inflammation, neurodegeneration)
The potential therapeutic efficacy of this compound can be explored in various animal models of human diseases. The known antioxidant and anti-inflammatory properties of its components suggest its utility in conditions characterized by oxidative stress and inflammation.
Oxidative Stress: L-histidine supplementation has been shown to enhance the antioxidative capacity in tissues in animal models. pigprogress.net In rats, histidine supplementation can increase the synthesis of carnosine, a dipeptide with strong antioxidant effects. mdpi.compigprogress.net Given that this compound contains histidine, it is plausible that it could exert similar protective effects in models of oxidative stress.
Inflammation: Research has indicated that γ-glutamyl peptides can modulate inflammatory responses. For example, certain γ-glutamyl peptides have been shown to reduce inflammation in a mouse model of colitis by inhibiting TNF-α signaling. clinmedjournals.org Histidine itself has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in mouse models. clinmedjournals.org These findings support the investigation of this compound in animal models of inflammatory diseases such as arthritis or inflammatory bowel disease.
Neurodegeneration: While direct evidence is lacking for this compound, histidine has been shown to provide neuroprotection in rats. mdpi.com Furthermore, γ-glutamyl compounds have been studied in the context of brain tumors like glioblastoma, where the enzyme GGT is upregulated. escholarship.org This suggests a potential role for γ-glutamyl peptides in modulating brain biochemistry, which could be relevant for neurodegenerative conditions.
The following table summarizes the potential applications of this compound in various disease models based on evidence from related compounds.
| Disease Model | Rationale for this compound Efficacy | Supporting Evidence from Related Compounds | Reference |
| Oxidative Stress | Histidine component has antioxidant properties and is a precursor to the antioxidant carnosine. | L-histidine supplementation improves antioxidative capacity in tissues. | pigprogress.net |
| Inflammation | γ-glutamyl peptides and histidine have demonstrated anti-inflammatory effects. | γ-glutamyl peptides reduce inflammation in colitis models; histidine inhibits pro-inflammatory cytokines. | clinmedjournals.org |
| Neurodegeneration | Histidine has shown neuroprotective effects; γ-glutamyl compounds are active in the brain. | Histidine provides neuroprotection in rats; GGT is upregulated in glioblastoma. | mdpi.comescholarship.org |
Development of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound is an area of active research, driven by the desire to create molecules with enhanced therapeutic properties. This involves modifying the original dipeptide structure to improve stability, bioavailability, and target specificity.
Structure-Activity Relationship (SAR) Studies of this compound and its Modified Forms
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, SAR studies aim to identify which parts of the molecule are essential for its effects and how modifications can alter its potency and specificity.
For example, research on inhibitors of γ-glutamyl transpeptidase (GGT) provides insights into the structural requirements for interacting with this key enzyme in this compound metabolism. tandfonline.com Studies on a series of benzosulfonamide analogs of a GGT inhibitor revealed that the potency of inhibition could be altered by different substitutions on the benzosulfonamide ring. tandfonline.com Some analogs with electron-withdrawing groups were found to accelerate the hydrolysis reaction catalyzed by GGT while inhibiting the transpeptidation reaction. tandfonline.com This highlights the malleability of the GGT active site and suggests that specific modifications can fine-tune the interaction with the enzyme. tandfonline.com
In another example, the replacement of the glutamate (B1630785) moiety in folate and methotrexate (B535133) with L-histidine was explored to create potential inhibitors of folylpolyglutamate synthetase (FPGS). acs.orgacs.orgnih.gov While these histidine analogs showed cytotoxicity against cancer cells, they did not significantly inhibit FPGS at the pH of the standard assay, possibly due to the lack of protonation of the basic side chains. acs.orgacs.orgnih.gov This indicates the importance of the charge and chemical properties of the amino acid side chains for enzyme inhibition.
The table below summarizes key findings from SAR studies on related compounds, which can inform the design of this compound analogs.
| Compound Class | Key Structural Features | Impact on Activity | Reference |
| Benzosulfonamide GGT Inhibitors | Electron-withdrawing groups on the benzosulfonamide ring | Accelerated GGT hydrolysis, inhibited transpeptidation | tandfonline.com |
| Folate/Methotrexate Analogs | Replacement of glutamate with histidine | Cytotoxicity observed, but no significant FPGS inhibition at assay pH | acs.orgacs.orgnih.gov |
| GLP-1 Receptor Agonists | α-methylation at specific positions | Can be unfavorable or favorable for agonist potency depending on the position | mdpi.com |
Peptide Modifications for Enhanced Stability, Bioavailability, or Target Specificity of this compound Analogs
Peptides like this compound are often susceptible to degradation by proteases, which limits their therapeutic potential. americanpeptidesociety.orgmdpi.com Various modification strategies are employed to overcome this limitation and enhance their stability and bioavailability.
Common Peptide Modification Strategies:
N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus are common modifications that can protect peptides from degradation by exopeptidases. nih.gov
Use of D-Amino Acids: Incorporating D-amino acids, which are mirror images of the natural L-amino acids, makes peptides less recognizable to proteases, thereby increasing their half-life. americanpeptidesociety.orgmdpi.comtandfonline.com
Cyclization: Creating a cyclic structure by forming a covalent bond between the N- and C-termini can increase structural rigidity and resistance to proteases. americanpeptidesociety.org
N-methylation: Replacing an amide bond with a methylated amide can enhance oral availability and reduce enzymatic degradation. tandfonline.com
Lipidization: Attaching a lipid moiety can improve a peptide's ability to cross biological membranes, including the blood-brain barrier. tandfonline.com
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to a peptide increases its molecular weight, which can reduce its clearance from the body and protect it from enzymatic degradation. americanpeptidesociety.org
Phosphinic Peptide Analogs: Replacing a peptide bond with a non-hydrolyzable phosphinic moiety (-P(O)(OH)CH2-) can increase metabolic stability. colab.ws
These modifications can be strategically applied to this compound to develop analogs with improved pharmacokinetic and pharmacodynamic properties. For instance, a phosphinic pseudomethionyl-glutamyl-histidine has been synthesized, demonstrating the feasibility of creating metabolically stable analogs. colab.ws
Emerging Therapeutic Concepts Based on this compound Modulation (e.g., enzyme inhibitors, modulators of its receptors)
The biological activities of this compound and its involvement in key metabolic pathways suggest several emerging therapeutic concepts. These concepts focus on modulating the systems in which this dipeptide plays a role, such as through enzyme inhibition or receptor modulation.
A primary target for therapeutic intervention is γ-glutamyl transpeptidase (GGT) . scbt.com GGT is a cell-surface enzyme that plays a crucial role in glutathione metabolism and is implicated in various diseases, including cancer, where high expression is associated with increased cell proliferation and chemotherapy resistance. nih.govnih.gov Therefore, developing inhibitors of GGT is a significant area of research. scbt.com Various compounds, including glutamine analogs and other small molecules, have been investigated for their ability to inhibit GGT. nih.govtandfonline.com The development of potent and specific GGT inhibitors could offer a therapeutic strategy for sensitizing tumors to chemotherapy and treating other GGT-related pathologies. nih.govtandfonline.com
Another emerging concept revolves around the modulation of receptors that may interact with this compound or its analogs. For example, γ-glutamyl peptides have been identified as allosteric modulators of the calcium-sensing receptor (CaSR) . mdpi.commonash.edu The CaSR is involved in various physiological processes, and its modulation by γ-glutamyl peptides suggests a potential mechanism for cell-to-cell signaling. mdpi.com Developing this compound analogs that can specifically modulate CaSR activity could open up new therapeutic avenues for conditions where this receptor is dysregulated.
Furthermore, studies have shown that peptides containing GABA or its analogs, such as GABA-histidine, can modulate GABAergic neurotransmission . nih.gov GABA-histidine was found to inhibit the binding of GABA to its receptors and affect chloride fluxes, suggesting a potential role in modulating neuronal activity. nih.gov This raises the possibility of developing this compound analogs that could influence neurotransmitter systems in the brain.
The table below outlines some of the potential therapeutic targets and the rationale for their modulation.
| Therapeutic Target | Rationale for Modulation | Potential Therapeutic Application | References |
| γ-Glutamyl Transpeptidase (GGT) | High GGT expression is linked to cancer progression and drug resistance. Inhibition can disrupt tumor cell metabolism. | Cancer therapy (sensitizing tumors to chemotherapy), inflammatory conditions. | nih.govnih.govtandfonline.comscbt.com |
| Calcium-Sensing Receptor (CaSR) | γ-Glutamyl peptides act as allosteric modulators, influencing cellular signaling. | Disorders involving dysregulated calcium sensing. | mdpi.commonash.edu |
| GABAergic Receptors | Peptides like GABA-histidine can modulate GABAergic neurotransmission. | Neurological and psychiatric disorders. | nih.gov |
Future Directions and Unanswered Questions in Glutamyl Histidine Research
Elucidating Novel and Undiscovered Biological Functions of Glutamyl-Histidine
The known biological activities of this compound, such as its role as a proteolytic breakdown product of larger proteins, only scratch the surface of its potential functions. hmdb.ca Some dipeptides are known to have physiological or cell-signaling effects, though most are transient intermediates in protein catabolism. hmdb.ca A primary future objective is to systematically uncover novel biological roles. Research should focus on its potential involvement in neurotransmission, immune modulation, and cellular homeostasis. Investigating its effects on different cell types and in various physiological and pathological conditions will be crucial. For instance, its precursor, histidine, is involved in memory, cognitive function, and the production of histamine (B1213489), a key mediator of allergic reactions. news-medical.net Exploring whether this compound shares or modulates these functions is a promising avenue of research.
Comprehensive Mapping of the this compound Interactome and Signaling Network
To fully grasp the functional significance of this compound, it is imperative to identify its molecular partners. A comprehensive mapping of its interactome—the complete set of its molecular interactions in the cell—is a critical next step. This involves identifying the receptors, enzymes, and transporters that bind to or are modulated by this dipeptide. For example, some γ-glutamyl peptides are known to activate calcium-sensing receptors (CaSR), which can influence processes like insulin (B600854) secretion and inflammation. Determining if this compound interacts with CaSR or other G-protein coupled receptors would provide significant insight into its signaling pathways. Furthermore, understanding its relationship with enzymes like γ-glutamyltransferase (GGT), which catalyzes the transfer of the γ-glutamyl group, is essential for elucidating its metabolic fate and signaling functions. Modern techniques such as affinity purification-mass spectrometry and yeast two-hybrid screens can be employed to uncover these interactions and build a comprehensive signaling network. The development of a signaling network map for mammalian aminoacyl-tRNA synthetases (AARSs) serves as a model for how such complex interactions can be delineated. researchgate.net
Development of Advanced Analytical Techniques for Real-Time and High-Throughput this compound Profiling
Progress in understanding the dynamic nature of this compound in biological systems is currently hampered by limitations in analytical methods. The development of more advanced techniques for its detection and quantification is a high priority. Current methods for amino acid analysis, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), while effective, can be time-consuming. nih.govnih.gov There is a pressing need for methods that allow for real-time monitoring of this compound levels in living cells and tissues. This could involve the development of novel biosensors or imaging agents. Furthermore, high-throughput screening methods are required to efficiently analyze large numbers of samples, which is crucial for large-scale clinical and epidemiological studies. The development of a one-step analysis method for several amino acids using a microfluidic paper-based analytical device (LPAD) offers a promising direction for simple, rapid, and simultaneous detection. nih.gov
Table 1: Current and Emerging Analytical Techniques for Amino Acid Profiling
| Technique | Principle | Advantages | Limitations | Future Development |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with UV or fluorescence detection. nih.gov | Well-established, reliable, and quantitative. nih.gov | Can be time-consuming and may require derivatization for detection. nih.govnih.gov | Miniaturization and coupling with advanced detectors for higher sensitivity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, capable of identifying unknown compounds. uu.nl | Can be complex and expensive. | Development of ambient ionization techniques for in-situ analysis. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. nih.gov | High separation efficiency and low sample consumption. nih.gov | Lower loading capacity compared to HPLC. | Integration with microfluidic devices for automated, high-throughput analysis. |
| Microfluidic Paper-Based Analytical Devices (LPADs) | Enzymatic reactions on a paper substrate with colorimetric detection. nih.gov | Simple, low-cost, and rapid analysis. nih.gov | Currently limited to a few amino acids, may have lower precision than traditional methods. nih.gov | Expansion to a wider range of analytes and improved quantification methods. |
| Biosensors | Biological recognition element coupled to a transducer. | Potential for real-time and in-vivo measurements. | Development is challenging and specificity can be an issue. | Design of highly specific and stable biosensors for continuous monitoring. |
Exploring Genetic and Epigenetic Factors Modulating this compound Synthesis and Activity
The intracellular concentration and activity of this compound are likely influenced by a complex interplay of genetic and epigenetic factors. Identifying the genes responsible for its synthesis, transport, and degradation is a fundamental step. For instance, the enzyme γ-glutamyl hydrolase (GGH) is involved in the degradation of similar compounds. atlasgeneticsoncology.org Genetic polymorphisms in GGH and other related genes could lead to inter-individual differences in this compound levels and function. atlasgeneticsoncology.org Furthermore, epigenetic modifications, such as DNA methylation and histone modifications, can regulate the expression of these genes. nih.gov Studies have shown that the expression of GGH can be regulated by the methylation of CpG islands in its promoter region. nih.gov Future research should aim to identify specific genetic variants and epigenetic marks that are associated with altered this compound metabolism and explore their functional consequences.
Integration of Omics Data (e.g., metabolomics, proteomics, transcriptomics) for a Systems-Level Understanding of this compound
A holistic understanding of this compound requires the integration of multiple "omics" datasets. A systems biology approach, combining metabolomics, proteomics, and transcriptomics, can reveal the broader biological context in which this dipeptide operates. researchgate.net Metabolomic studies can provide a snapshot of the metabolic state of a cell or organism, including the levels of this compound and related metabolites. researchgate.net Proteomics can identify changes in protein expression that are correlated with this compound levels, while transcriptomics can reveal the underlying changes in gene expression. frontiersin.orgbiorxiv.org By integrating these datasets, researchers can construct comprehensive models of the metabolic and signaling pathways influenced by this compound, moving towards a systems-level understanding of its function. d-nb.info
Addressing Translational Challenges and Opportunities for this compound in Pre-Clinical Development
The potential of this compound as a therapeutic agent or a biomarker for disease warrants further investigation in pre-clinical models. For example, elevated levels of gamma-glutamyl compounds have been noted in certain cancers, suggesting a potential role as a biomarker. However, significant challenges must be addressed before it can be translated to the clinic. These include understanding its stability, bioavailability, and potential off-target effects. Pre-clinical studies in animal models of various diseases will be essential to evaluate its efficacy and safety. These studies will provide the necessary data to support or refute its further development as a therapeutic. The exploration of metabolic inhibitors in preclinical studies provides a framework for how such investigations can be conducted. researchgate.net
Identification of Environmental or Lifestyle Factors Influencing this compound Levels and Function
The levels and function of this compound are not solely determined by genetics but are also likely influenced by a range of environmental and lifestyle factors. Diet is a primary source of its precursor amino acids, glutamate (B1630785) and histidine. rochester.edu Therefore, dietary patterns could significantly impact its endogenous levels. Other factors such as physical activity, stress, and exposure to environmental toxins may also play a role. Investigating these influences will provide a more complete picture of the factors that regulate this compound in the human body. Understanding these interactions could lead to personalized recommendations for diet and lifestyle modifications to optimize health. For instance, studies on amino acid imbalances have shown that diet, stress, and exercise can all influence amino acid levels. gdx.net
Q & A
Q. What are the key considerations for synthesizing and characterizing Glutamyl-Histidine in laboratory settings?
- Methodological Answer : Synthesis should follow protocols for peptide bond formation, such as solid-phase peptide synthesis (SPPS), with strict control of reaction conditions (e.g., pH, temperature). Characterization requires HPLC for purity assessment and mass spectrometry (MS) for molecular weight verification. For novel derivatives, include NMR (¹H, ¹³C) to confirm structural integrity. Always cross-validate results with reference standards and document retention times/spectral data .
- Reproducibility Tip : Provide stepwise experimental details in the main manuscript (e.g., solvent ratios, coupling reagents) and deposit raw spectral data in supplementary materials .
Q. How can researchers ensure the stability of this compound during in vitro bioactivity assays?
- Methodological Answer : Conduct stability studies under assay conditions (e.g., buffer composition, temperature) using UV-Vis spectroscopy or LC-MS to monitor degradation. Include negative controls (e.g., peptide-free buffers) and use protease inhibitors if testing in biological matrices. Stability data should be reported as half-life (t½) or degradation kinetics .
- Data Interpretation : Compare degradation profiles across conditions to identify optimal storage/assay parameters .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
- Methodological Answer : Follow GHS guidelines for chemical handling: use PPE (gloves, lab coats), conduct experiments in fume hoods, and maintain SDS documentation. For in vivo studies, adhere to institutional ethics protocols for biocompatibility and toxicity testing .
- Risk Mitigation : Include emergency response plans for spills/exposure (e.g., neutralization procedures) in supplementary materials .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Perform meta-analysis of existing literature to identify variables (e.g., cell lines, assay endpoints) causing discrepancies. Design a replication study with standardized protocols (e.g., uniform peptide concentration, cell passage number). Use dose-response curves and statistical tests (e.g., ANOVA) to compare results. Address confounding factors like impurity profiles or solvent effects .
- Data Validation : Cross-check findings with orthogonal assays (e.g., ELISA for binding affinity vs. cellular viability assays) .
Q. What strategies optimize the detection of low-abundance this compound metabolites in complex biological samples?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for sensitivity. Use solid-phase extraction (SPE) or derivatization (e.g., AccQ-Tag) to enhance ionization efficiency. Validate methods via spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .
- Advanced Techniques : Integrate high-resolution MS (HRMS) for untargeted metabolomics to identify unknown derivatives .
Q. How can computational modeling enhance the study of this compound’s interaction with target proteins?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding sites and molecular dynamics (MD) simulations (e.g., GROMACS) to analyze conformational stability. Validate models with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity/kinetics .
- Data Integration : Combine in silico predictions with mutagenesis studies to identify critical residues for interaction .
Q. What experimental frameworks are recommended for studying this compound’s role in multi-omics pathways?
- Methodological Answer : Design multi-omics workflows (e.g., transcriptomics + metabolomics) using paired samples. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link this compound levels to biological processes. Use machine learning (e.g., random forests) to identify predictive biomarkers .
- Reproducibility : Share code and pipelines on platforms like GitHub for peer validation .
Methodological Best Practices
- Literature Review : Use Google Scholar search strings (e.g.,
"this compound" AND ("synthesis" OR "bioactivity")) to retrieve primary sources. Exclude preprints and prioritize peer-reviewed journals . - Data Presentation : Structure results into subsections with rationale, data, and transitions (e.g., "To assess purity, we compared HPLC profiles..."). Use tables for comparative data (e.g., IC50 values across studies) .
- Ethical Reporting : Disclose funding sources and conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
